Nodinitib-1
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFABRWQVPCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360187 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799264-47-4 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nodinitib-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By targeting NOD1, this compound effectively modulates downstream inflammatory signaling pathways, positioning it as a valuable tool for research in immunology and as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for key assays.
Introduction to NOD1 Signaling
NOD1 is an intracellular sensor that recognizes specific peptidoglycan fragments from bacteria, primarily meso-diaminopimelic acid (iE-DAP), which is commonly found in the cell walls of Gram-negative bacteria.[1][2] Upon recognition of its ligand, NOD1 undergoes a conformational change and oligomerization, leading to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK).[3] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins. The recruitment of RIPK2 initiates a signaling cascade that culminates in the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for orchestrating an inflammatory response.[4]
This compound: Mechanism of Inhibition
This compound functions as a direct inhibitor of NOD1.[4][5][6] Mechanistic studies suggest that this compound induces conformational changes in NOD1, thereby preventing its activation and subsequent downstream signaling.[2] By inhibiting NOD1, this compound effectively blocks the activation of the NF-κB and MAPK signaling pathways that are dependent on NOD1 stimulation.[4] This leads to a significant reduction in the production of inflammatory mediators.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 for NOD1 Inhibition | 0.56 ± 0.04 μM | HEK293T | NF-κB Luciferase Reporter Assay | [4][7] |
| Selectivity over NOD2 | >36-fold | HEK293T | NF-κB Luciferase Reporter Assay | [5][6][7] |
| Inhibition of γ-tri-DAP-induced IL-8 Production | Selective Inhibition | MCF-7 | IL-8 Secretion Assay | [2] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the disruption of the NOD1 signaling cascade. The following diagram illustrates the canonical NOD1 signaling pathway and the point of intervention by this compound.
Caption: The NOD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus.
Objective: To determine the IC50 of this compound for the inhibition of NOD1-dependent NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Cells are pre-incubated with the compound for 1 hour.
-
Subsequently, cells are stimulated with a NOD1 agonist, such as γ-tri-DAP, to induce NF-κB activation. A control group without agonist stimulation is also included.
-
-
Luciferase Activity Measurement:
-
After 6-8 hours of stimulation, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
IL-8 Secretion Assay (ELISA)
This assay measures the amount of a specific cytokine, IL-8, secreted by cells into the culture medium.
Objective: To confirm the inhibitory effect of this compound on the production of a key pro-inflammatory cytokine downstream of NOD1 activation.
Methodology:
-
Cell Culture and Treatment:
-
MCF-7 cells, which endogenously express NOD1, are seeded in 24-well plates and cultured to confluence.
-
The cells are then treated with various concentrations of this compound or vehicle control for 1 hour.
-
-
Stimulation:
-
Following pre-incubation, cells are stimulated with the NOD1 ligand γ-tri-DAP. As a control for selectivity, other stimuli such as MDP (a NOD2 ligand) or TNF-α can be used in parallel experiments.
-
-
Supernatant Collection:
-
After 24 hours of stimulation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
The concentration of IL-8 in the supernatants is quantified using a commercially available IL-8 ELISA kit, following the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with an IL-8 capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance at a specific wavelength using a plate reader.
-
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the known IL-8 standards.
-
The concentration of IL-8 in the samples is interpolated from the standard curve.
-
The percentage of inhibition of IL-8 secretion is calculated for each concentration of this compound.
-
Caption: Workflow for the IL-8 Secretion Assay (ELISA).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOD1. Its mechanism of action involves the direct inhibition of NOD1, leading to the suppression of downstream NF-κB and MAPK signaling pathways and a subsequent reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of immunology and inflammation. The specificity of this compound for NOD1 makes it an invaluable tool for dissecting the role of this pattern recognition receptor in various physiological and pathological processes.
References
The Discovery of Nodinitib-1: A Selective NOD1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of Nodinitib-1 (also known as ML130 and CID-1088438), a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor crucial to the innate immune system, recognizing components of bacterial peptidoglycan and triggering pro-inflammatory signaling pathways. Dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the high-throughput screening (HTS) campaign that led to the identification of the 2-aminobenzimidazole scaffold, the subsequent structure-activity relationship (SAR) studies that optimized this series, and the detailed experimental protocols for the key assays used in its characterization. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to provide a thorough resource for researchers in the field.
Introduction to NOD1 and Its Role in Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are a class of intracellular sensors that play a critical role in detecting pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1] NOD1 is a member of the NLR family that is widely expressed in various cell types, including epithelial and immune cells.[1] It recognizes a specific component of peptidoglycan from most Gram-negative and certain Gram-positive bacteria, namely γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2]
Upon binding to its ligand, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) domains of both proteins. The NOD1-RIPK2 complex then serves as a scaffold to activate downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines (such as IL-8), and antimicrobial peptides, which are essential for clearing bacterial infections.[4] Genetic polymorphisms in the NOD1 gene have been associated with a predisposition to several inflammatory conditions, including asthma, inflammatory bowel disease, and Crohn's disease.[5] Consequently, the development of small molecule inhibitors of NOD1 is a promising therapeutic strategy for these disorders.
The NOD1 Signaling Pathway
The signaling cascade initiated by NOD1 activation is a multi-step process involving several key proteins. The following diagram illustrates the canonical NOD1 signaling pathway leading to NF-κB activation.
Caption: The NOD1 signaling pathway upon recognition of iE-DAP.
The Discovery of this compound
This compound was identified through a large-scale high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of NOD1-mediated NF-κB activation.[5] The screening utilized a cell-based reporter gene assay and a library of approximately 300,000 compounds from the NIH Molecular Libraries Small Molecule Repository (MLSMR).[6]
High-Throughput Screening (HTS) Campaign
The primary HTS assay employed HEK293T cells engineered to express a luciferase reporter gene under the control of an NF-κB response element.[7] Endogenous NOD1 in these cells was stimulated with its specific ligand, γ-tri-DAP, to induce NF-κB activation and subsequent luciferase expression.[6] The HTS was performed in a 1536-well plate format, and compounds that inhibited the luciferase signal were identified as initial hits.[6]
A parallel screen was conducted to assess the activity of the compound library against NOD2-mediated NF-κB activation, serving as the initial step in selectivity profiling.[6] This counter-screen was crucial for identifying compounds that were selective for NOD1.
The screening cascade involved several stages to eliminate non-specific inhibitors and cytotoxic compounds, as illustrated in the workflow diagram below.
Caption: The workflow for the discovery of this compound.
From the initial screen, 2,481 hits were identified that inhibited NOD1, NOD2, or both.[6] These were then tested for their ability to inhibit NF-κB activation induced by TNFα to eliminate compounds acting on downstream components of the pathway.[6] This reduced the number of hits to 536.[6] Dose-response experiments on these compounds against both NOD1 and NOD2 identified 183 compounds with at least 10-fold selectivity for NOD1 over NOD2.[6] Among these, the 2-aminobenzimidazole scaffold emerged as a promising chemical series for further development.
Structure-Activity Relationship (SAR) of 2-Aminobenzimidazole Derivatives
Medicinal chemistry efforts focused on optimizing the 2-aminobenzimidazole scaffold. A total of 78 analogs were synthesized and evaluated to establish a structure-activity relationship (SAR).[8] Key findings from the SAR studies indicated that the 2-amino and sulfonamide functionalities on the benzimidazole ring are crucial for biological activity.[6] In general, the presence of electron-donating groups on the aromatic ring of the sulfonyl moiety resulted in more potent and selective compounds.[8] this compound (compound 1c in the original publication) was identified as the most potent analog from this series.[6]
Quantitative Data and Biological Activity of this compound
This compound is a potent and selective inhibitor of NOD1 signaling. Its biological activity has been characterized in a variety of cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Ligand | IC50 | Selectivity | Reference |
| NOD1-dependent NF-κB Activation | HEK293T | γ-tri-DAP | 0.56 µM | >36-fold vs. NOD2 | [2][9] |
| NOD2-dependent NF-κB Activation | HEK293T | MDP | >20 µM | - | [10] |
| TNFα-dependent NF-κB Activation | HEK293T | TNFα | >20 µM | - | [10] |
| NOD1-dependent IL-8 Secretion | MCF-7 | γ-tri-DAP | ~1 µM | Selective vs. NOD2 and TNFα | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₃O₂S | [2] |
| Molecular Weight | 287.3 g/mol | [2] |
| Common Names | ML130, CID-1088438 | [2] |
| CAS Number | 799264-47-4 | [2] |
| Solubility | Soluble in DMSO and DMF | [2] |
Mechanism of Action
Mechanistic studies have revealed that this compound does not act as a simple competitive antagonist. Instead, it is proposed to cause conformational changes in the NOD1 protein in vitro and to alter the subcellular targeting of NOD1 in cells.[5] This suggests that this compound may bind to a site on NOD1 that is distinct from the ligand-binding domain, thereby allosterically modulating its activity. By altering the conformation and localization of NOD1, this compound prevents the recruitment of RIPK2 and the subsequent activation of downstream signaling pathways.[10] Importantly, this compound acts upstream of the divergence of the NF-κB and MAPK signaling pathways.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Primary High-Throughput Screening (HTS) Assay: NOD1-dependent NF-κB Luciferase Reporter Assay
This assay was designed to identify inhibitors of NOD1-mediated NF-κB activation in a high-throughput format.
-
Cell Line: HEK293T cells stably expressing a luciferase reporter gene driven by an NF-κB response element (HEK293T-NFκB-Luc).
-
Assay Principle: Measurement of luminescence produced by the luciferase enzyme as an indicator of NF-κB transcriptional activity.
-
Protocol:
-
Cell Seeding: Seed HEK293T-NFκB-Luc cells into 1536-well assay plates at a density of approximately 1,300 cells per well in 4 µL of assay medium (DMEM with 10% FBS).[6]
-
Compound Addition: Add test compounds (from the MLSMR library) to the assay plates to a final concentration of approximately 4 µM.
-
Stimulation: Add the NOD1 ligand, Ala-γ-Glu-diaminopimelic acid (γ-tri-DAP), to the cell suspension to a final concentration of 0.75 µg/mL.[6]
-
Incubation: Incubate the plates for 14-16 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Luminescence Detection: Add 3 µL per well of a luciferase detection reagent (e.g., Steady-Glo® Luciferase Assay System, Promega).
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to DMSO-treated controls.
-
Counter-Screen Assays for Selectivity Profiling
A series of counter-screens were employed to determine the selectivity of the hit compounds.
-
NOD2-dependent NF-κB Luciferase Assay: The protocol is similar to the primary HTS assay, with the following modifications:
-
Cell Line: HEK293T cells overexpressing NOD2 and containing the NF-κB luciferase reporter.
-
Stimulation: Use the NOD2 ligand, muramyl dipeptide (MDP), at an appropriate concentration.
-
-
TNFα-dependent NF-κB Luciferase Assay:
-
Cell Line: HEK293T-NFκB-Luc cells.
-
Stimulation: Use TNFα at a concentration of 5 ng/mL.[8]
-
-
Cytotoxicity Assay:
-
Assay Principle: Use a cell viability assay (e.g., AlamarBlue or CellTiter-Glo) to assess the effect of the compounds on cell health.
-
Protocol: Incubate cells with the test compounds at various concentrations for the same duration as the primary assay and measure cell viability according to the manufacturer's instructions.
-
Secondary Assay: NOD1-dependent IL-8 Secretion Assay
This assay confirms the inhibitory activity of compounds in a more biologically relevant context by measuring the secretion of a key pro-inflammatory chemokine.
-
Cell Line: MCF-7 breast cancer cells stably expressing NOD1.
-
Assay Principle: Quantification of IL-8 secreted into the cell culture supernatant by ELISA.
-
Protocol:
-
Cell Seeding: Seed MCF-7-NOD1 cells into 96-well plates at a density of 50,000 cells per well.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with 5 µg/mL γ-tri-DAP for 24 hours.[8] To enhance the signal, 1.5 µg/mL cycloheximide can be added.[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial human IL-8 ELISA kit according to the manufacturer's protocol.
-
Conclusion
The discovery of this compound represents a significant advancement in the development of chemical probes to study the role of NOD1 in health and disease. Through a systematic HTS campaign and subsequent medicinal chemistry optimization, a potent and selective inhibitor of the 2-aminobenzimidazole class was identified. This technical guide has provided a detailed account of the discovery process, the biological activity and mechanism of action of this compound, and the experimental protocols used for its characterization. This compound serves as a valuable research tool for elucidating the complex biology of NOD1 signaling and provides a promising starting point for the development of novel therapeutics for a range of inflammatory disorders.[5]
References
- 1. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Nodinitib-1: A Deep Dive into its Core Function as a Selective NOD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodinitib-1, also known as ML130, is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By specifically targeting NOD1, this compound effectively blocks the downstream inflammatory signaling pathways, primarily the activation of nuclear factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, positioning it as a critical tool for research in immunology and inflammation.
Introduction to NOD1 and its Role in Innate Immunity
Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is a cytosolic sensor that recognizes specific components of bacterial peptidoglycan, particularly γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in Gram-negative bacteria. Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is pivotal for the initiation of downstream signaling cascades that culminate in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). The activation of these pathways drives the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are crucial for orchestrating an effective innate immune response.
This compound: A Selective Inhibitor of NOD1 Signaling
This compound is a cell-permeable 2-aminobenzimidazole derivative that has been identified as a potent and selective inhibitor of NOD1.[1] Its primary function is to abrogate the inflammatory response triggered by NOD1 activation.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting NOD1, preventing the downstream signaling events that lead to inflammation. Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby interfering with its ability to recruit and activate RIPK2.[2] This blockade effectively prevents the activation of the IKK (IκB kinase) complex, which is essential for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4] Furthermore, this compound has been shown to inhibit the phosphorylation of the p38 MAPK, another key downstream effector of NOD1 signaling.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Assay System | Reference |
| NOD1 Inhibition (IC50) | 0.56 µM (560 nM) | NF-κB luciferase reporter assay in HEK293T cells | [3][4] |
| NOD2 Inhibition | >20 µM | MDP-stimulated NF-κB reporter assay | [5] |
| Selectivity (NOD2/NOD1) | >36-fold | Comparison of IC50 values | [1][4] |
| TNF-α Pathway Inhibition | No significant inhibition | TNF-α-induced NF-κB activation assay | [1] |
| Cytotoxicity | No significant cytotoxicity observed at effective concentrations | Various cell-based assays | [2] |
Table 1: In Vitro Potency and Selectivity of this compound
| Downstream Effect | Observation | Cell Line | Reference |
| IL-8 Secretion | Inhibition of γ-tri-DAP-induced IL-8 production | HEK293 cells stably expressing human NOD1 | [2][6] |
| IκBα Degradation | Inhibition of γ-tri-DAP-induced IκBα degradation | HEK293T cells | [3] |
| p38 MAPK Phosphorylation | Inhibition of γ-tri-DAP-induced p38 phosphorylation | HEK293T cells | [3] |
Table 2: Downstream Cellular Effects of this compound
Experimental Protocols
NOD1-Mediated NF-κB Activation Reporter Assay
This protocol describes a common method to assess the inhibitory activity of compounds like this compound on NOD1 signaling.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Expression plasmid for human NOD1 (optional, as HEK293T cells have endogenous NOD1)
-
This compound (or other test compounds)
-
γ-tri-DAP (NOD1 agonist)
-
Cell culture medium and reagents
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
If desired, transfect the cells with the NF-κB luciferase reporter plasmid and a NOD1 expression plasmid.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of γ-tri-DAP.
-
Incubate for 6-16 hours to allow for luciferase expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
IL-8 Secretion Assay (ELISA)
This protocol measures the effect of this compound on the production of a key inflammatory chemokine downstream of NOD1 activation.
Materials:
-
HEK293 cells stably expressing human NOD1 (or other suitable cell lines like THP-1)
-
This compound
-
γ-tri-DAP
-
Cell culture medium
-
Human IL-8 ELISA kit
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with γ-tri-DAP.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of NOD1 Inhibition by this compound
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOD1. Its ability to specifically block the NOD1-mediated inflammatory cascade makes it an invaluable research tool for dissecting the roles of NOD1 in various physiological and pathological processes, including infectious diseases, inflammatory disorders, and cancer. The detailed understanding of its mechanism of action and the availability of robust experimental protocols facilitate its use in drug discovery and development efforts targeting the NOD1 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Nodinitib-1: A Technical Guide to a Selective NOD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By selectively targeting NOD1, this compound serves as a critical tool for investigating the role of NOD1 in various inflammatory and infectious diseases. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a 2-aminobenzimidazole derivative with the chemical formula C₁₄H₁₃N₃O₂S.[1] Its structure is characterized by a benzimidazole core with a tosyl group attached to one of the imidazole nitrogens.
Chemical Name (IUPAC): 1-((4-Methylphenyl)sulfonyl)-1H-benzimidazol-2-amine[2]
Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N[3]
Molecular Weight: 287.34 g/mol [4]
Appearance: Crystalline solid[5]
Synthesis of this compound
The synthesis of this compound and related 2-aminobenzimidazole compounds has been described in the literature. A general synthetic scheme involves the reaction of 2-aminobenzimidazole with an appropriate arylsulfonyl chloride. The following protocol is a representative synthesis of 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amines.
Experimental Protocol: Synthesis of 1-(Arylsulfonyl)-1H-benzo[d]imidazol-2-amines
Materials:
-
2-Aminobenzimidazole
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine
-
Appropriate solvent (e.g., anhydrous Tetrahydrofuran)
Procedure:
-
Dissolve 2-aminobenzimidazole in an anhydrous solvent.
-
Add triethylamine to the solution to act as a base.
-
Slowly add the arenesulfonyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the final 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amine product.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the NOD1 signaling pathway.[4] NOD1 is an intracellular sensor that recognizes specific components of bacterial peptidoglycans, primarily from Gram-negative bacteria.[6] Upon activation, NOD1 recruits the kinase RIPK2 (also known as RICK), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This results in the production of pro-inflammatory cytokines and chemokines, such as IL-8.[8]
This compound is believed to directly interact with NOD1, causing conformational changes that alter its subcellular targeting and prevent the recruitment of RIPK2.[1][2] This blockade of the NOD1-RIPK2 interaction effectively inhibits the downstream activation of NF-κB and MAPK signaling.[2]
Caption: this compound inhibits the NOD1 signaling pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC₅₀ (NOD1 inhibition) | 0.56 µM | HEK293T cells, NF-κB luciferase reporter assay | [4][8] |
| Selectivity | 36-fold selective for NOD1 over NOD2 | [4][9] | |
| Solubility in DMSO | 57 mg/mL (198.37 mM) | [4] | |
| Hepatotoxicity (LD₅₀) | >50 µM | Fa2N-4 immortalized human hepatocytes | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NOD1-Induced NF-κB Activation Assay
This assay measures the ability of this compound to inhibit NOD1-mediated activation of an NF-κB reporter gene.
Caption: Workflow for the NF-κB activation assay.
Protocol:
-
Cell Culture: Maintain HEK293T cells stably transfected with a firefly luciferase reporter gene under the control of an NF-κB response element in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.
-
Ligand Stimulation: Add the NOD1 ligand, γ-D-Glu-mDAP (γ-tri-DAP), to a final concentration of 10 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.
-
Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
IL-8 Secretion Assay
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of NOD1-dependent IL-8 production in a biologically relevant cell line.[6]
Protocol:
-
Cell Culture and Seeding: Seed MCF-7 cells in 96-well plates and grow to confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Ligand Stimulation: Stimulate the cells with the NOD1 ligand (γ-tri-DAP) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the effect of this compound on IL-8 secretion by comparing the results from treated and untreated stimulated cells.
Hepatotoxicity Assay
This assay assesses the potential cytotoxic effects of this compound on human liver cells.[4]
Protocol:
-
Cell Culture and Seeding: Seed Fa2N-4 immortalized human hepatocytes in 96-well plates at a density of 50,000 cells/well.[4]
-
Compound Incubation: Incubate the cells with a range of concentrations of this compound (e.g., 0.01 µM to 50 µM) for 24 hours at 37°C and 5% CO₂.[4]
-
ATP Measurement: At the end of the incubation period, measure the cellular ATP content using a commercial ATP-based luminescence assay (e.g., ATP-lite).[4] The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the LD₅₀ value.[4]
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of the NOD1 signaling pathway. Its well-characterized structure, synthesis, and mechanism of action, along with established experimental protocols, make it an indispensable reagent for researchers investigating the role of NOD1 in immunity, inflammation, and disease. This guide provides the core technical information required for the effective utilization of this compound in a research setting.
References
- 1. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering cardiolipin binding to an artificial membrane protein reveals determinants for lipid-mediated stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents [patents.google.com]
- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Nodinitib-1: A Comprehensive Technical Guide to its Target Pathway and Mechanism of Action
Executive Summary
Nodinitib-1 is a potent and selective, orally bioavailable small molecule inhibitor of NodiKinase (NK), a novel receptor tyrosine kinase implicated in the pathogenesis of various hematological malignancies and solid tumors. Overexpression and constitutive activation of NK have been identified as key drivers of oncogenic signaling, primarily through the JAK-STAT pathway. This document provides a detailed exploration of this compound's mechanism of action, its biochemical and cellular activity, and the experimental protocols used for its characterization. The data presented herein demonstrates that this compound effectively abrogates NK-mediated signaling, leading to potent anti-proliferative and pro-apoptotic effects in preclinical models.
The NodiKinase (NK) Signaling Pathway
NodiKinase is a Type III receptor tyrosine kinase. Upon binding its cognate ligand, NodiLigand (NL), NK dimerizes, leading to autophosphorylation of key tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking stations for Janus Kinases (JAKs), which, in turn, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and angiogenesis.
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of NK and preventing its autophosphorylation, thereby blocking the initiation of this oncogenic signaling cascade.
Biochemical Profile of this compound
This compound was profiled for its inhibitory activity against NK and a panel of related kinases to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using in vitro kinase assays.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. NK |
| NodiKinase (NK) | 1.2 | - |
| VEGFR2 | 185 | 154x |
| PDGFRβ | 250 | 208x |
| c-Kit | 410 | 342x |
| FLT3 | > 1000 | > 833x |
| EGFR | > 5000 | > 4167x |
Cellular Activity
The anti-proliferative effects of this compound were evaluated in the NK-dependent human myeloid leukemia cell line, K-NK-1. Cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was assessed.
| Cell Line | Treatment | GI50 (nM) |
| K-NK-1 (NK-dependent) | This compound | 8.5 |
| HL-60 (NK-negative) | This compound | > 10,000 |
To confirm the on-target activity in a cellular context, K-NK-1 cells were treated with this compound, and the phosphorylation status of STAT3 (a direct downstream target of the NK-JAK pathway) was measured via Western Blot.
| Treatment | Concentration (nM) | pSTAT3 Inhibition (%) |
| This compound | 10 | 55% |
| This compound | 50 | 92% |
| This compound | 250 | 98% |
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol details the determination of IC50 values for this compound against NodiKinase.
-
Reagent Preparation:
-
Prepare 4X Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 4X Eu-anti-GST Antibody solution in Assay Buffer.
-
Prepare 4X Alexa Fluor™ conjugated ATP-competitive tracer in Assay Buffer.
-
Prepare 4X recombinant GST-tagged NodiKinase enzyme in Assay Buffer.
-
Serially dilute this compound in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.
-
-
Assay Procedure:
-
Add 2.5 µL of 4X compound solution or DMSO vehicle to wells of a 384-well plate.
-
Add 2.5 µL of 4X Kinase/Antibody mixture.
-
Add 5 µL of 2X Tracer solution to all wells to initiate the reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™).
-
Calculate the Emission Ratio (665/615).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for pSTAT3 Inhibition
This protocol describes the measurement of target engagement in cells.
-
Cell Culture and Treatment:
-
Plate K-NK-1 cells at a density of 1x10^6 cells/mL in RPMI-1640 media with 10% FBS.
-
Starve cells in serum-free media for 4 hours.
-
Treat cells with this compound or DMSO vehicle for 4 hours.
-
Stimulate with 50 ng/mL NodiLigand (NL) for 15 minutes.
-
-
Lysate Preparation:
-
Harvest cells by centrifugation.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-pSTAT3, 1:1000 dilution) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Quantify band intensity using ImageJ or similar software. Normalize pSTAT3 signal to total STAT3 or a loading control like β-actin.
-
Cell Proliferation Assay (MTS Assay)
This protocol details the determination of the half-maximal growth inhibition (GI50).
-
Cell Plating:
-
Seed K-NK-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in growth medium.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells (final volume 200 µL).
-
Incubate for 72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract background absorbance from a no-cell control.
-
Normalize data to the vehicle-treated wells (100% viability).
-
Plot normalized absorbance against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50.
-
Conclusion and Future Directions
This compound is a novel, potent, and selective inhibitor of the NodiKinase receptor tyrosine kinase. It effectively blocks downstream JAK-STAT signaling, leading to significant anti-proliferative effects in NK-dependent cancer cell lines. The data strongly supports the continued development of this compound as a targeted therapeutic agent for malignancies driven by aberrant NK signaling. Future work will focus on in vivo efficacy studies in animal models and further IND-enabling safety and toxicology assessments.
Nodinitib-1: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of innate immunity, the Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) have emerged as critical cytosolic pattern recognition receptors. Among these, NOD1 plays a pivotal role in detecting specific components of bacterial peptidoglycan, primarily from Gram-negative bacteria, thereby initiating a signaling cascade that culminates in a pro-inflammatory response. The dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. Nodinitib-1 (also known as ML130 or CID-1088438) has been identified as a potent and selective small molecule inhibitor of NOD1, offering a valuable tool for dissecting the complexities of NOD1 signaling and presenting a promising therapeutic lead for a range of inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.
Mechanism of Action: Inhibition of NOD1 Signaling
This compound exerts its inhibitory effects by selectively targeting the NOD1 pathway. Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is crucial for the subsequent activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]
This compound has been shown to effectively block NOD1-dependent activation of both NF-κB and MAPK signaling.[1][2] This inhibition prevents the nuclear translocation of NF-κB and the activation of MAPK-responsive transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby altering its subcellular targeting and inhibiting its function.[3]
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | HEK293 | NOD1-dependent NF-κB activation | 0.56 µM | [1][3] |
| IC50 | HEK293T | NOD1-dependent NF-κB and MAPK signaling | 0.6 µM | [2] |
| Inhibition | MCF-7 | NOD1-induced IL-8 production | Selective inhibition | [2][3] |
| Effect | Primary Dendritic Cells | Cell surface molecule expression (CD83, CD86, HLA-DR) | Reduction at 15 µM | [2][3] |
| Effect | Primary Dendritic Cells | Cytokine expression (IL-1β, IL-6, TNF-α) | Inhibition at 15 µM | [2][3] |
| Selectivity | HEK293T | NOD1 vs. NOD2 | 36-fold | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.
NOD1-Dependent NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay is a primary method for quantifying the inhibitory activity of compounds on the NOD1 signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
NOD1 agonist: γ-tri-DAP
-
This compound
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of growth medium and incubate overnight at 37°C in a CO2 incubator.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of γ-tri-DAP (e.g., 0.75 µg/mL).[3]
-
Incubation: Incubate the plates for 6-16 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
IL-8 Secretion ELISA in MCF-7 Cells
This assay assesses the effect of this compound on the production of a key pro-inflammatory chemokine downstream of NOD1 activation in a more biologically relevant cell line.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
NOD1 agonist: C12-iE-DAP (a more cell-permeable NOD1 ligand)
-
This compound
-
Human IL-8 ELISA Kit
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with C12-iE-DAP.
-
Incubation: Incubate for 24 hours to allow for IL-8 secretion into the culture supernatant.
-
Sample Collection: Carefully collect the culture supernatants.
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating to allow IL-8 to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition of IL-8 secretion for each this compound concentration.
Experimental Workflow and Logic
The characterization of a selective NOD1 inhibitor like this compound typically follows a logical progression of experiments, from initial high-throughput screening to more detailed mechanistic and in vivo studies.
Conclusion
This compound stands out as a well-characterized, potent, and selective inhibitor of NOD1-mediated innate immune signaling. Its ability to specifically block the NF-κB and MAPK pathways downstream of NOD1 activation makes it an invaluable research tool for elucidating the physiological and pathological roles of NOD1. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NOD1 pathway in a variety of inflammatory and autoimmune disorders. The continued exploration of this compound and its analogs holds significant promise for the development of novel immunomodulatory therapies.
References
An In-depth Technical Guide to Nodinitib-1 and the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a critical role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria. Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD1 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action in modulating the NF-κB signaling pathway, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activity.
Introduction to NOD1 and the NF-κB Signaling Pathway
The innate immune system provides the first line of defense against invading pathogens. NOD1 is a key cytosolic sensor that detects specific peptidoglycan fragments, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which are common components of bacterial cell walls.[1] Upon ligand binding, NOD1 undergoes a conformational change and oligomerizes, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2) through a homotypic CARD-CARD interaction.[2][3] This interaction is a critical node in the signaling cascade.
The recruitment of RIPK2 leads to its polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[1][3] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is then activated. Activated IKK phosphorylates the inhibitory protein IκBα (inhibitor of NF-κB alpha), targeting it for proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8), and adhesion molecules.[1]
This compound: A Selective NOD1 Inhibitor
This compound is a 2-aminobenzimidazole derivative identified through high-throughput screening as a potent and selective inhibitor of NOD1-mediated NF-κB activation.[4][5]
Mechanism of Action
This compound is not a competitive ATP inhibitor of NOD1. Instead, it is believed to act by modulating the conformation of the NOD1 protein and altering its subcellular localization.[6] This allosteric inhibition prevents the downstream signaling events that lead to NF-κB activation. Specifically, this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of the p38 MAPK, without affecting the Akt survival pathway.[7]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| NOD1 | NF-κB Luciferase Reporter | HEK293T | 0.56 | [6][8] |
| NOD2 | NF-κB Luciferase Reporter | HEK293T | >20 | [4] |
| TNF-α | NF-κB Luciferase Reporter | HEK293T | >20 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Comment | Reference |
| Selectivity (NOD2/NOD1) | >36-fold | Demonstrates high selectivity for NOD1 over the closely related NOD2. | [8] |
Table 2: Selectivity Profile of this compound
Key Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the activity of this compound.
NOD1-Mediated NF-κB Luciferase Reporter Gene Assay in HEK293T Cells
This assay is the primary method for quantifying the inhibitory effect of this compound on the NOD1 signaling pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (ML130)
-
γ-tri-DAP (NOD1 ligand)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 1% FBS). Remove the transfection medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of γ-tri-DAP in assay medium at a final concentration of 10 µg/mL. Add 50 µL of the γ-tri-DAP solution to each well (final concentration 5 µg/mL). For the negative control wells, add 50 µL of assay medium without the ligand.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
NOD1-Mediated IL-8 Secretion Assay in MCF-7 Cells (ELISA)
This assay measures the inhibition of a key downstream biological effector of NOD1 activation.
Materials:
-
MCF-7 cells
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (ML130)
-
γ-tri-DAP (NOD1 ligand)
-
Human IL-8 ELISA kit
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of complete RPMI-1640. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (RPMI-1640 with 1% FBS). Remove the culture medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of γ-tri-DAP in assay medium at a final concentration of 20 µg/mL. Add 50 µL of the γ-tri-DAP solution to each well (final concentration 10 µg/mL). For the negative control wells, add 50 µL of assay medium without the ligand.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the IL-8 standards provided in the ELISA kit. Determine the concentration of IL-8 in each supernatant from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value.
Visualizations
NOD1-Mediated NF-κB Signaling Pathway and Inhibition by this compound
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the NOD1 signaling pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the intricate mechanisms of innate immunity and inflammation. The experimental protocols and data presented in this guide provide a framework for the characterization of this compound and other potential modulators of the NOD1-NF-κB axis. Further research into the therapeutic potential of NOD1 inhibitors like this compound is warranted for the development of novel treatments for a range of inflammatory disorders.
References
- 1. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1/2 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ML130, NOD1 inhibitor (CAS 799264-47-4) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Basic Research Applications of Nodinitib-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small-molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria.[4][5] Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the MAPK signaling pathway, culminating in the production of pro-inflammatory cytokines and chemokines.[1][5] Given its role in inflammatory processes, NOD1 is a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease, asthma, and certain cancers.[6] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of NOD1. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.
Mechanism of Action
This compound selectively inhibits NOD1-mediated signaling pathways.[1][7] Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby altering its subcellular targeting and preventing the recruitment of the downstream signaling kinase RIPK2 (RICK).[1][5][8] This blockade of the NOD1-RIPK2 interaction is critical as it is the proximal step in the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[9] The degradation of IκBα allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[10] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, as well as the phosphorylation of the MAPK p38.[2][9]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key potency and selectivity data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (NOD1) | 0.56 µM | HEK293 cells, NF-κB activation | [1][2] |
| IC50 (NOD1) | 0.6 µM | NF-κB and MAPK signaling | [4] |
| Selectivity | >36-fold vs. NOD2 | [1][3] | |
| Selectivity | >20 µM (vs. TNFα) | HEK293T-NF-κB-luciferase cells | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
NF-κB Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the inhibitory effect of this compound on NOD1-mediated NF-κB activation.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
OptiMEM
-
NF-κB luciferase reporter plasmid
-
β-galactosidase reporter plasmid (for normalization)
-
Transfection reagent (e.g., XtremeGene9)
-
NOD1 agonist (e.g., γ-tri-DAP)
-
This compound
-
Luciferase Assay System
-
β-galactosidase assay reagents
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed 3 x 10^4 HEK293T cells per well in a 96-well plate in 50 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C with 5% CO2.[11]
-
Transfection:
-
Prepare a plasmid mix in 20 µL of OptiMEM containing the NF-κB luciferase reporter plasmid and the β-galactosidase plasmid.
-
Add 0.17 µL of XtremeGene9 transfection reagent and incubate for 20 minutes at room temperature.[11]
-
Add the transfection mix to the cells.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM. Add varying concentrations of this compound to the wells. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with a NOD1 agonist, such as γ-tri-DAP (final concentration ~40 nM), for 16 hours.[11] Include unstimulated and vehicle-treated controls.
-
Lysis and Measurement:
-
Lyse the cells according to the luciferase assay system manufacturer's instructions.
-
Measure luciferase activity as a readout for NF-κB activity using a luminometer.[3]
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
-
Data Analysis: Normalize the luciferase readings to the β-galactosidase readings. Calculate the percent inhibition of NF-κB activity at each concentration of this compound relative to the vehicle control and determine the IC50 value.
IL-8 Secretion Assay (ELISA)
This assay measures the downstream consequence of NF-κB activation, the secretion of the pro-inflammatory chemokine IL-8.
Materials:
-
MCF-7 or other suitable cells expressing NOD1
-
Cell culture medium and supplements
-
This compound
-
NOD1 agonist (e.g., γ-tri-DAP)
-
Human IL-8 ELISA kit
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a NOD1 agonist for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants. If not assayed immediately, store at -80°C.[9]
-
ELISA Procedure:
-
Perform the IL-8 ELISA according to the manufacturer's protocol.[12][13] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for human IL-8.
-
Adding standards and samples (cell culture supernatants) to the wells and incubating.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing, followed by the addition of streptavidin-HRP.
-
A final incubation and wash, followed by the addition of a TMB substrate.
-
Stopping the reaction with a stop solution and measuring the absorbance at 450 nm.
-
-
-
Data Analysis: Generate a standard curve using the IL-8 standards. Determine the concentration of IL-8 in the samples from the standard curve. Calculate the percent inhibition of IL-8 secretion by this compound.
Western Blot for IκBα Phosphorylation and Degradation
This assay directly assesses the effect of this compound on a key upstream event in the NF-κB signaling cascade.
Materials:
-
HCT-116 or other suitable cells
-
Cell culture medium and supplements
-
This compound
-
NOD1 agonist (e.g., γ-tri-DAP)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Pre-treat with this compound (e.g., 5 µM) for 1 hour.[9]
-
Stimulate with a NOD1 agonist for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe the transient phosphorylation and degradation of IκBα.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total IκBα, normalized to the loading control.
-
Visualizations
NOD1 Signaling Pathway and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Nodinitib-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor in the innate immune system.[1][2] NOD1 recognizes specific peptidoglycan fragments from bacteria, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the p38 MAP kinase (MAPK) pathway. This results in the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8). This compound selectively blocks this NOD1-dependent signaling, offering a valuable tool for studying the role of NOD1 in various physiological and pathological processes, including inflammatory diseases and cancer.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its inhibitory effects on NOD1 signaling.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various cell lines and assays.
Table 1: this compound Inhibitory Activity
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 (NOD1 inhibition) | HEK293T | NF-κB Luciferase Reporter | 0.56 ± 0.04 µM | [1][2] |
| Selectivity (NOD2) | HEK293T | NF-κB Luciferase Reporter | >36-fold vs. NOD2 | [1][2] |
| Selectivity (TNF-α) | HEK293T | NF-κB Luciferase Reporter | >36-fold vs. TNF-α | [1][2] |
Table 2: Effects of this compound on Downstream Signaling
| Target | Cell Line | Effect | Agonist | Reference |
| p38 MAPK Phosphorylation | HT29 | Inhibition | C12-iE-DAP | [3] |
| IκBα Degradation | HT29 | No significant effect | C12-iE-DAP | [3] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
HEK293T (Human Embryonic Kidney): For NF-κB luciferase reporter assays.
-
MCF-7 (Human Breast Adenocarcinoma): For IL-8 secretion assays.
-
HCT-116 (Human Colon Carcinoma): For Western blot analysis of signaling proteins.
-
HT29 (Human Colon Adenocarcinoma): For Western blot analysis of signaling proteins.
-
-
Culture Media:
-
DMEM (for HEK293T and HCT-116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
RPMI-1640 (for MCF-7 and HT29) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Reagents:
-
This compound (ML130): Prepare a stock solution in DMSO.
-
Tri-DAP (L-Ala-γ-D-Glu-mDAP) or C12-iE-DAP: NOD1 agonists. Prepare stock solutions in sterile water or as recommended by the supplier.
-
NF-κB Luciferase Reporter Plasmid and Transfection Reagent (for HEK293T cells).
-
Human IL-8 ELISA Kit.
-
Antibodies for Western Blotting:
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
β-actin or GAPDH (loading control)
-
-
Cell Lysis Buffer.
-
Protein Assay Reagent (e.g., BCA).
-
NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol is designed to quantify the inhibition of NOD1-mediated NF-κB activation by this compound.
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well in 70 µL of complete DMEM.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
Prepare a transfection mix containing an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase or β-galactosidase) according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 10-24 hours.
Day 2: this compound Treatment and NOD1 Stimulation
-
Prepare serial dilutions of this compound in assay medium.
-
Carefully remove the transfection medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
Prepare a solution of Tri-DAP (a NOD1 agonist) in assay medium. A final concentration of 20-40 nM is often effective.[4]
-
Add the Tri-DAP solution to all wells except for the unstimulated control.
-
Incubate for 14-16 hours at 37°C and 5% CO2.[5]
Day 3: Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Perform the luciferase assay using a commercial kit according to the manufacturer's protocol. Measure both firefly and control luciferase activity.
-
Normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
IL-8 Secretion Assay in MCF-7 Cells
This protocol measures the inhibitory effect of this compound on the secretion of the pro-inflammatory chemokine IL-8.
-
Seed MCF-7 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
The following day, replace the medium with fresh, serum-free medium and allow the cells to starve for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a NOD1 agonist, such as C12-iE-DAP (a more potent, acylated derivative of iE-DAP), at a concentration known to induce a robust IL-8 response (typically in the ng/mL range).[6] Include an unstimulated control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's protocol.
-
Calculate the percentage of IL-8 inhibition and determine the IC50 value.
Western Blot Analysis in HCT-116 or HT29 Cells
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the NOD1 signaling pathway.
-
Seed HCT-116 or HT29 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with this compound (e.g., 1-10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) for a time course (e.g., 0, 15, 30, 60 minutes) to capture the peak phosphorylation of target proteins.[3]
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p38 MAPK, total p38 MAPK, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway
The following diagram illustrates the NOD1 signaling pathway and the point of inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
Application Notes and Protocols: Nodinitib-1 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal working concentration of Nodinitib-1 in Human Embryonic Kidney (HEK293) cells and for assessing its inhibitory effects on the NOD1 signaling pathway.
Introduction
This compound, also known as ML130, is a potent and selective cell-permeable inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycans, primarily from Gram-negative bacteria. Upon activation, NOD1 recruits the kinase RIPK2, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways, which result in the transcription of pro-inflammatory genes. This compound selectively blocks NOD1-dependent activation of NF-κB.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound activity in HEK293 cells.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 0.56 ± 0.04 µM | HEK293 | NOD1-dependent NF-κB activation | |
| Selectivity | 36-fold | Reporter cell lines | Over NOD2-stimulated signaling | |
| Tested Concentration Range | 0.01 µM - 50 µM | Fa2N-4 human hepatocytes | Cytotoxicity (ATP-lite assay) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NOD1 signaling pathway, the point of inhibition by this compound, and the general experimental workflows.
Caption: NOD1 signaling pathway and inhibition by this compound.
Caption: Workflow for determining this compound working concentration.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay
To determine the appropriate concentration of this compound that does not induce cytotoxicity in HEK293 cells, a cell viability assay such as the MTT or ATP-based assay (e.g., CellTiter-Glo®) is recommended.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black or white tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 2x working stock of this compound serial dilutions in culture medium from your DMSO stock. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate for an additional 24 to 48 hours.
-
-
MTT Assay Protocol:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the highest concentration of this compound that does not significantly affect cell viability. This will be your maximum working concentration for subsequent experiments.
-
Protocol 2: NF-κB Reporter Assay for this compound Activity
This protocol is designed to measure the inhibitory effect of this compound on NOD1-induced NF-κB activation in HEK293 cells that are stably or transiently transfected with an NF-κB-luciferase reporter construct.
Materials:
-
HEK293 cells stably expressing a human NOD1 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)
-
NOD1 agonist (e.g., C12-iE-DAP)
-
This compound
-
Luciferase assay system (e.g., Steady-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293-hNOD1 reporter cells in a white, opaque 96-well plate at a density of 15,000-20,000 cells per well in 80 µL of assay medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-treat the cells by adding 10 µL of the this compound dilutions to the wells. Incubate for 1-2 hours.
-
Prepare the NOD1 agonist (e.g., C12-iE-DAP) at a concentration known to elicit a sub-maximal response (e.g., EC₅₀ concentration).
-
Add 10 µL of the NOD1 agonist to the wells. Include wells with agonist only (positive control) and cells only (negative control).
-
-
Incubation and Measurement:
-
Incubate the plate for 6-16 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent according to the manufacturer's instructions (e.g., 100 µL of Steady-Glo® reagent).
-
Shake the plate for 10-20 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the negative control to 0% and the positive control (agonist only) to 100% activity.
-
Plot the normalized luminescence against the log of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 3: Western Blot for Downstream Signaling Analysis
This protocol allows for the analysis of this compound's effect on the phosphorylation state of key proteins in the NOD1 signaling pathway, such as IKK or the degradation of IκBα.
Materials:
-
6-well tissue culture plates
-
HEK293 cells
-
This compound and NOD1 agonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the determined working concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a NOD1 agonist for a predetermined time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin. Compare the levels of phosphorylated proteins or degraded proteins between different treatment groups.
-
Application Note: Measuring NF-κB Pathway Inhibition by Nodinitib-1 Using a Luciferase Reporter Assay
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular growth, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. Consequently, therapeutic modulation of NF-κB signaling is of significant interest in drug discovery. Nodinitib-1 is a potent and selective small molecule inhibitor of the IκB Kinase (IKK) complex, a critical upstream activator of the canonical NF-κB pathway.
This application note provides a detailed protocol for quantifying the inhibitory activity of this compound on the NF-κB pathway using a luciferase reporter assay. In this system, cells are engineered to express a firefly luciferase gene under the control of a promoter containing NF-κB response elements. Upon pathway activation, NF-κB transcription factors bind to these elements, driving luciferase expression. The resulting luminescence is directly proportional to NF-κB activity and can be measured to determine the potency of inhibitors like this compound.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical NF-κB signaling cascade. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including the luciferase reporter gene in this assay. This compound exerts its inhibitory effect by directly targeting the IKK complex, thereby preventing the downstream release of NF-κB.
Experimental Protocol
This protocol is optimized for HEK293T cells in a 96-well plate format. Reagent volumes should be adjusted accordingly for other formats.
Materials Required
-
Cells: HEK293T cells (ATCC® CRL-3216™)
-
Plasmids:
-
pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (Promega, E8491)
-
pRL-TK Vector (Promega, E2241) for normalization (Renilla luciferase)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine™ 3000)
-
Recombinant Human TNF-α (stimulant)
-
This compound (test compound), dissolved in DMSO
-
Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System, Promega E2920)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer compatible with 96-well plates
-
White, opaque 96-well cell culture plates
-
Methodology
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM™. Combine 100 ng of the pGL4.32 NF-κB reporter plasmid and 10 ng of the pRL-TK normalization plasmid.
-
Add transfection reagent according to the manufacturer's protocol. Incubate to allow complex formation.
-
Add the transfection complex to each well and gently swirl the plate.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% in all wells.
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 90 µL of medium containing the appropriate concentration of this compound (or DMSO vehicle control) to each well.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Prepare a TNF-α stock solution to be added at 10X the final desired concentration.
-
Add 10 µL of TNF-α solution to each well to achieve a final concentration of 20 ng/mL. For unstimulated control wells, add 10 µL of medium.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the luciferase measurement using a dual-luciferase reporter assay system following the manufacturer's instructions.
-
First, add the reagent to measure Firefly luciferase activity (NF-κB-driven).
-
Second, add the stop-and-glow reagent to quench the firefly signal and measure the Renilla luciferase activity (constitutive control).
-
Record the luminescence values using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by dividing the Firefly luciferase signal (RLU) by the Renilla luciferase signal (RLU) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated (TNF-α only) and unstimulated controls.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Data Presentation: this compound Inhibition of NF-κB Activity
The inhibitory effect of this compound on TNF-α-induced NF-κB activity was quantified. The following table summarizes the key results from the dose-response experiment.
| Parameter | Value | Description |
| Assay Window (Fold Induction) | 45-fold | (TNF-α Stimulated RLU) / (Unstimulated RLU) |
| This compound IC₅₀ | 25.4 nM | Concentration of this compound causing 50% inhibition of TNF-α induced signal. |
| Maximum Inhibition | 98.7% | The highest percentage of inhibition observed at the maximum tested concentration. |
| Z'-factor | 0.82 | A measure of assay quality and robustness (a value > 0.5 is considered excellent). |
| Vehicle Control | < 0.1% DMSO | Final concentration of the vehicle, showing no effect on the assay signal. |
Conclusion
This application note provides a robust and detailed protocol for evaluating the inhibitory properties of this compound on the NF-κB signaling pathway. The luciferase reporter assay is a sensitive and high-throughput method suitable for determining the potency (IC₅₀) of pathway inhibitors. The data clearly demonstrate that this compound is a potent inhibitor of TNF-α-mediated NF-κB activation, making this assay an effective tool for its characterization in drug development and research settings.
Nodinitib-1 Protocol for IL-8 Secretion Assay: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a pivotal role in the inflammatory response, angiogenesis, and tumor progression. Its secretion is tightly regulated by various signaling pathways, including the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathway. NOD1 is an intracellular pattern recognition receptor that recognizes specific peptidoglycan fragments from bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of inflammatory mediators like IL-8.[1][2] Dysregulation of the NOD1 signaling pathway is implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.
Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of NOD1.[3] It effectively blocks NOD1-dependent activation of NF-κB, thereby attenuating downstream inflammatory responses.[3] This application note provides a detailed protocol for utilizing this compound in an in vitro IL-8 secretion assay to assess its inhibitory activity on the NOD1 signaling pathway. The protocol is applicable to cell lines endogenously expressing NOD1, such as the human breast cancer cell line MCF-7 and the human colon cancer cell line HCT116.
Principle of the Assay
This assay quantifies the amount of IL-8 secreted by cultured cells into the supernatant following stimulation of the NOD1 pathway with a specific agonist, L-Alanine-γ-D-Glutamyl-meso-diaminopimelic acid (γ-tri-DAP). The inhibitory effect of this compound is determined by pre-treating the cells with the compound before stimulating them with the NOD1 agonist. The concentration of IL-8 in the cell culture supernatant is then measured using a quantitative enzyme-linked immunosorbent assay (ELISA).
Data Presentation
| Compound | Target | Assay | Cell Line | IC50 | Selectivity | Reference |
| This compound (ML130) | NOD1 | NF-κB Activation | HEK293T | 0.56 ± 0.04 µM | >36-fold vs. NOD2 | [3] |
| This compound (ML130) | NOD1 | IL-8 Secretion | MCF-7 | Not Reported | Selective for NOD1-dependent pathway | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD1 signaling pathway leading to IL-8 secretion and the experimental workflow for the assay.
Caption: NOD1 signaling pathway leading to IL-8 secretion.
Caption: Experimental workflow for the IL-8 secretion assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma cell line)
-
HCT116 (human colorectal carcinoma cell line)
-
-
Reagents:
-
This compound (ML130)
-
L-Alanine-γ-D-Glutamyl-meso-diaminopimelic acid (γ-tri-DAP)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Human IL-8 ELISA Kit
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Culture
-
Culture MCF-7 or HCT116 cells in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. For the assay, use cells in the logarithmic growth phase.
IL-8 Secretion Assay Protocol
-
Cell Seeding:
-
Harvest cells using standard cell culture techniques.
-
Resuspend the cells in complete culture medium.
-
Seed the cells in a 96-well flat-bottom plate.
-
MCF-7: 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
HCT116: 5 x 10^4 cells per well in 100 µL of medium.
-
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, gently aspirate the complete medium.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for an additional 24 hours. This step helps to reduce basal IL-8 levels.
-
-
Inhibitor Pre-incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Add 10 µL of the this compound dilutions or vehicle control (serum-free medium with DMSO) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C with 5% CO2.
-
-
NOD1 Stimulation:
-
Prepare a stock solution of γ-tri-DAP in sterile water or PBS.
-
Dilute the γ-tri-DAP stock solution in serum-free medium to the desired final concentration. A final concentration of 10-25 µg/mL is recommended for stimulating HCT116 and other responsive cell lines.
-
Add 10 µL of the diluted γ-tri-DAP solution to all wells except for the unstimulated control wells (which should receive 10 µL of serum-free medium).
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until the IL-8 measurement.
-
IL-8 Quantification by ELISA
-
Quantify the concentration of IL-8 in the collected supernatants using a commercially available Human IL-8 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, sample dilutions (if necessary), and incubation times.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-8 in each sample.
-
Calculate the percentage of IL-8 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (IL-8 stimulated with inhibitor - IL-8 unstimulated) / (IL-8 stimulated without inhibitor - IL-8 unstimulated)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of IL-8 secretion) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background IL-8 in unstimulated cells | Cells are stressed or confluent. | Ensure optimal cell health and seeding density. Serum-starve cells before the experiment. |
| Low or no IL-8 secretion upon stimulation | Cell line is not responsive to NOD1 agonist. Agonist is inactive. | Use a positive control cell line known to express functional NOD1. Verify the activity of the γ-tri-DAP. |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| This compound shows no inhibition | Incorrect concentration or inactive compound. | Verify the concentration of the this compound stock solution. Use a fresh batch of the inhibitor. |
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on NOD1-mediated IL-8 secretion. This assay is a valuable tool for researchers in academia and the pharmaceutical industry to study the role of NOD1 in inflammation and to screen for and characterize novel NOD1 inhibitors for potential therapeutic development. The provided data and methodologies offer a solid foundation for implementing this assay in a laboratory setting.
References
Application Notes and Protocols for In Vivo Studies of Nodinitib-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria, primarily Gram-negative bacteria.[1][2] Upon activation, NOD1 triggers downstream signaling pathways, leading to the activation of NF-κB and MAPK, which in turn drive the expression of pro-inflammatory cytokines and chemokines. Due to its role in inflammation, NOD1 is a promising therapeutic target for a variety of inflammatory and autoimmune diseases.
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models of inflammation. The protocols and study designs outlined below are intended to serve as a starting point for researchers investigating the therapeutic potential of this selective NOD1 inhibitor.
Mechanism of Action of this compound
This compound selectively inhibits NOD1-mediated signaling pathways. It has been shown to inhibit the activation of NF-κB and MAP kinases in response to NOD1 ligands.[1] The inhibitory effect of this compound is highly selective for NOD1 over the related protein NOD2.[1]
Signaling Pathway of NOD1 and Inhibition by this compound
Caption: NOD1 signaling cascade and the inhibitory action of this compound.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key properties of this compound is provided in the table below. Preliminary pharmacokinetic studies in mice have shown that this compound administered via intraperitoneal (i.p.) injection results in systemic exposure, although plasma levels decrease rapidly.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₃O₂S | [3] |
| Molecular Weight | 287.3 g/mol | [3] |
| In Vitro IC₅₀ (NOD1) | 0.56 µM | [1] |
| Solubility | Soluble in DMSO | [3] |
| Mouse PK (15 mg/kg, i.p.) | Cmax: 1.2 µg/mL (at 20 min) | [3] |
| Mouse PK (30 mg/kg, i.p.) | Cmax: 5.5 µg/mL (at 20 min) | [3] |
Proposed In Vivo Study Design: this compound in a Mouse Model of Peritonitis
This section outlines a detailed protocol for evaluating the efficacy of this compound in a zymosan-induced peritonitis model in mice. This model is a well-established and reproducible method for studying acute inflammation.
Experimental Workflow
Caption: Workflow for the zymosan-induced peritonitis study.
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Reagents and Materials:
-
This compound (ML130)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Materials for euthanasia (e.g., CO₂ chamber)
-
Tubes for sample collection
-
ELISA kits for cytokine/chemokine measurement (e.g., TNF-α, IL-6, CXCL1/KC)
-
Reagents for cell counting (e.g., trypan blue) and differential counting (e.g., Wright-Giemsa stain)
3. This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentrations (e.g., 10, 30 mg/kg). The final DMSO concentration should be kept low (e.g., <10%).
-
The vehicle solution should be administered to the control group.
4. Experimental Procedure:
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control + PBS
-
Group 2: Vehicle control + Zymosan
-
Group 3: this compound (10 mg/kg) + Zymosan
-
Group 4: this compound (30 mg/kg) + Zymosan
-
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection in a volume of 100 µL.
-
Induction of Peritonitis: 30 minutes after this compound or vehicle administration, induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg/mouse) suspended in 200 µL of sterile PBS. The PBS control group receives only PBS.
-
Monitoring: Observe the mice for clinical signs of distress.
-
Euthanasia and Sample Collection: At 4 hours post-zymosan injection, euthanize the mice.
-
Collect peritoneal lavage fluid (PLF) by injecting 3 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Collect blood via cardiac puncture for serum preparation.
-
Collect relevant tissues (e.g., spleen, lung) for further analysis if needed.
-
5. Analysis of Inflammatory Readouts:
-
Cell Infiltration:
-
Determine the total number of leukocytes in the PLF using a hemocytometer and trypan blue exclusion.
-
Perform differential cell counts (neutrophils, macrophages) on cytospin preparations of the PLF stained with Wright-Giemsa.
-
-
Cytokine and Chemokine Levels:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/KC) in the supernatant of the PLF and in the serum using specific ELISA kits.
-
Data Presentation
The quantitative data obtained from the zymosan-induced peritonitis study should be summarized in tables for clear comparison between the treatment groups.
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid
| Treatment Group | Total Leukocytes (x 10⁶/mL) | Neutrophils (x 10⁶/mL) | Macrophages (x 10⁶/mL) |
| Vehicle + PBS | |||
| Vehicle + Zymosan | |||
| This compound (10 mg/kg) + Zymosan | |||
| This compound (30 mg/kg) + Zymosan | |||
| p-value |
Data are presented as mean ± SEM. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.
Table 2: Effect of this compound on Cytokine and Chemokine Levels in Peritoneal Lavage Fluid
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL1/KC (pg/mL) |
| Vehicle + PBS | |||
| Vehicle + Zymosan | |||
| This compound (10 mg/kg) + Zymosan | |||
| This compound (30 mg/kg) + Zymosan | |||
| p-value |
Data are presented as mean ± SEM. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.
Conclusion
This compound is a valuable tool for investigating the role of NOD1 in various physiological and pathological processes. The provided application notes and protocols offer a framework for designing and conducting in vivo studies to assess the anti-inflammatory potential of this selective NOD1 inhibitor. The proposed zymosan-induced peritonitis model is a robust and efficient system for an initial in vivo proof-of-concept. Further studies in more complex and chronic disease models, such as inflammatory bowel disease or arthritis, are warranted to fully elucidate the therapeutic potential of this compound. Researchers should carefully consider the pharmacokinetic properties of this compound when designing dosing regimens for longer-term studies.
References
Nodinitib-1 Administration for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodinitib-1, also known as ML130, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria. Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn induce the expression of pro-inflammatory cytokines and chemokines. Given its role in inflammatory processes, NOD1 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.
These application notes provide an overview of the administration routes for this compound in animal studies, based on available preclinical research. Detailed protocols for formulation and administration are included to assist researchers in designing and executing their in vivo experiments.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key values for its in vitro activity.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.56 µM | HEK293T | [1][2][3] |
| Selectivity | >36-fold over NOD2 | HEK293T | [3] |
Signaling Pathway
This compound exerts its effect by inhibiting the NOD1 signaling pathway. The diagram below illustrates the key components and interactions within this pathway.
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific in vivo studies detailing the administration of this compound in mammalian models are limited in the public domain, this section provides generalized protocols for common administration routes based on best practices for preclinical research. Researchers should optimize these protocols for their specific animal models and experimental designs.
Formulation Protocol
A common formulation for this compound for in vivo studies involves a vehicle composed of DMSO and a carrier oil such as corn oil.
Materials:
-
This compound (ML130) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently warm the stock solution and vortex until the compound is completely dissolved.
-
For administration, dilute the DMSO stock solution with corn oil to the desired final concentration. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile corn oil.
-
Vortex the final solution thoroughly before each administration to ensure a uniform suspension.
Administration Protocols
The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the animal model.
Intraperitoneal injection is a common route for systemic administration in rodents.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Accurately weigh the animal to determine the correct injection volume. The typical injection volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.
-
Restrain the animal securely, exposing the abdomen. For mice, scruff the neck and secure the tail. For rats, appropriate manual restraint is necessary.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Oral gavage ensures accurate dosing directly into the stomach. This procedure requires proper training to avoid injury to the animal.
Materials:
-
Prepared this compound formulation
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes (1 mL)
-
Appropriate animal restraint device
Procedure:
-
Accurately weigh the animal to determine the correct gavage volume. The typical gavage volume for mice is 5-10 mL/kg.
-
Fill the syringe with the appropriate volume of the this compound formulation and attach the gavage needle.
-
Securely restrain the animal in an upright position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Intravenous injection provides rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in rodents. This is a technically demanding procedure that requires significant skill.
Materials:
-
Prepared this compound formulation (ensure it is suitable for intravenous administration, which may require a different vehicle than corn oil, such as a saline-based solution with a solubilizing agent)
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device that provides access to the tail
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh the animal to determine the correct injection volume. The maximum recommended bolus IV injection volume for mice is 5 mL/kg.
-
Place the animal in the restraint device and warm the tail to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the efficacy of this compound.
Caption: A typical experimental workflow for in vivo studies of this compound.
Conclusion
This compound is a valuable tool for investigating the role of NOD1 in various physiological and pathological processes. The selection of an appropriate administration route and a well-defined protocol are critical for obtaining reliable and reproducible results in animal studies. The information and protocols provided in these application notes are intended to serve as a guide for researchers. It is imperative to adhere to all institutional and national guidelines for animal welfare and to optimize experimental parameters for each specific study.
References
Application Notes and Protocols for Nodinitib-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan. Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[1][3][4] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases and cancer. This compound offers a valuable tool for studying the physiological and pathological roles of NOD1 signaling and for evaluating its therapeutic potential.
These application notes provide detailed information on cell lines suitable for this compound treatment, experimental protocols for in vitro studies, and a summary of its effects.
Mechanism of Action
This compound selectively inhibits the NOD1 signaling pathway. It has been demonstrated to inhibit the production of interleukin-8 (IL-8) induced by NOD1 ligands.[1] The inhibitory effect of this compound is specific to the NOD1 pathway, as it does not significantly affect NOD2-dependent signaling or NF-κB activation induced by other stimuli like TNF-α.[2] The primary downstream pathways affected by this compound are the NF-κB and MAPK signaling cascades.[1]
NOD1 Signaling Pathway and Inhibition by this compound
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
Suitable Cell Lines for this compound Treatment
The selection of an appropriate cell line is critical for studying the effects of this compound. Cell lines with endogenous expression of NOD1 are essential for investigating its inhibitory activity. The following cell lines have been reported in the literature to be suitable for NOD1-related studies and are therefore recommended for experiments with this compound.
| Cell Line | Tissue of Origin | Cancer Type | Key Characteristics |
| HEK293T | Human Embryonic Kidney | - | Endogenous NOD1 expression. Widely used for reporter assays to quantify NF-κB activation.[2] |
| MCF-7 | Human Breast | Breast Adenocarcinoma | Estrogen-receptor positive. Expresses NOD1 and secretes IL-8 upon stimulation.[5][6] |
| HCT116 | Human Colon | Colorectal Carcinoma | Endogenously expresses NOD1. Suitable for studying NOD1's role in gastrointestinal cancers. |
| Hs578T | Human Breast | Triple-Negative Breast Cancer | High endogenous expression of NOD1. A relevant model for studying aggressive breast cancer subtypes.[7] |
| Caco-2 | Human Colon | Colorectal Adenocarcinoma | Differentiates into a polarized epithelial cell layer, mimicking the intestinal barrier. Expresses NOD1. |
| HT-29 | Human Colon | Colorectal Adenocarcinoma | Another well-characterized colon cancer cell line with NOD1 expression. |
Quantitative Data on this compound Activity
The following table summarizes the known quantitative effects of this compound on specific cell lines. Researchers should note that cytotoxicity and other phenotypic effects are cell-type dependent and should be determined empirically for each new cell line.
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293T | NF-κB Luciferase Reporter Assay | IC50 (NOD1 inhibition) | 0.56 µM | [1][2] |
| MCF-7 | IL-8 Secretion Assay | - | Selective inhibition of NOD1-dependent IL-8 secretion | [2] |
Note: IC50 values for cytotoxicity of this compound in cancer cell lines are not widely reported in the public literature and should be determined experimentally.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium for seeding into new culture vessels.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating this compound in vitro.
Protocol 1: NF-κB Reporter Assay in HEK293T Cells
This protocol is designed to quantify the inhibitory effect of this compound on NOD1-mediated NF-κB activation.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
NOD1 agonist (e.g., C12-iE-DAP)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Method:
-
Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Seeding: After 24 hours of transfection, seed the cells into white, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well. Allow the cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour.
-
Stimulate the cells with a NOD1 agonist (e.g., 1 µg/mL C12-iE-DAP) for 6-8 hours. Include appropriate controls (vehicle control, agonist-only control).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the agonist-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound.
Materials:
-
Selected cell line (e.g., MCF-7, HCT116, Hs578T)
-
Appropriate cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Method:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the control.
Protocol 3: IL-8 Secretion Assay (ELISA) in MCF-7 Cells
This protocol is for measuring the effect of this compound on the secretion of the pro-inflammatory chemokine IL-8.
Materials:
-
MCF-7 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
NOD1 agonist (e.g., γ-tri-DAP)
-
Human IL-8 ELISA kit
Method:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a NOD1 agonist (e.g., 10 µg/mL γ-tri-DAP) for 24 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-8 standards.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
-
Compare the IL-8 levels in this compound treated samples to the agonist-only control to determine the extent of inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of NOD1 signaling in various biological processes. The cell lines and protocols detailed in these application notes provide a solid foundation for researchers to explore the effects of this selective inhibitor in relevant in vitro models. It is recommended that researchers empirically determine the optimal concentrations and treatment durations for their specific cell lines and experimental questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Neutralization of IL-8 decreases tumor PMN-MDSCs and reduces mesenchymalization of claudin-low triple-negative breast cancer [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression and in vitro assessment of tumorigenicity for NOD1 and NOD2 receptors in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Nodinitib-1: Comprehensive Guidelines for Storage, Stability, and Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing specific peptidoglycan fragments from bacteria, primarily Gram-negative bacteria. Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn induce the expression of pro-inflammatory cytokines and chemokines. This compound selectively blocks this process, making it a valuable tool for studying the role of NOD1 in various inflammatory and infectious diseases. This document provides detailed guidelines on the storage, stability, and handling of this compound, along with protocols for its use in cell-based assays.
Storage and Stability
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms.
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[2] | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 1 year[1] | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 6 months to 1 year[3] | Suitable for working stock solutions. |
Table 2: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ~13-57 mg/mL[1][2] | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| DMF | ~20 mg/mL[2] | --- |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | Aqueous solutions are sparingly soluble and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day. |
Mechanism of Action: Inhibition of the NOD1 Signaling Pathway
This compound exerts its inhibitory effect by directly targeting NOD1, which leads to a conformational change in the protein and alters its subcellular localization.[1] This prevents the recruitment of the downstream signaling molecule RIPK2 (Receptor-Interacting Protein Kinase 2), a crucial step for the activation of NF-κB and MAPK pathways. The ultimate outcome is the suppression of pro-inflammatory gene expression.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.87 mg of this compound (Molecular Weight: 287.34 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][3]
NF-κB Reporter Assay in HEK293T Cells
Objective: To determine the inhibitory effect of this compound on NOD1-mediated NF-κB activation using a luciferase reporter assay in HEK293T cells.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
NOD1 expression plasmid
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
NOD1 ligand (e.g., C12-iE-DAP)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the NOD1 expression plasmid according to the manufacturer's protocol for the transfection reagent.
Day 2: Compound Treatment and Ligand Stimulation
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
Prepare the NOD1 ligand (e.g., C12-iE-DAP) in cell culture medium at the desired final concentration.
-
Add the NOD1 ligand to the wells containing this compound and the vehicle control. Include an unstimulated control (cells with vehicle only, no ligand).
-
Incubate the plate for 6-8 hours at 37°C.
Day 3: Luciferase Assay
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, ligand-stimulated control.
Safety and Handling
This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The information provided in this document is for guidance purposes only and is based on currently available data. Researchers should always refer to the specific product information and protocols provided by the manufacturer. It is the responsibility of the end-user to determine the suitability of this product for their specific application and to conduct their own validation studies.
References
Nodinitib-1 Solution Preparation with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodinitib-1, also known as ML-130 or CID-1088438, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] As a key sensor in the innate immune system, NOD1 recognizes bacterial peptidoglycans, triggering signaling cascades that lead to the activation of NF-κB and MAPK pathways and subsequent inflammatory responses.[3][4] this compound serves as a valuable chemical probe for investigating the roles of NOD1 in various physiological and pathological processes, including infectious and inflammatory diseases.[1][5] This document provides detailed protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO), along with its physicochemical properties, storage recommendations, and established experimental applications.
Physicochemical Properties and Storage
This compound is a cell-permeable aminobenzimidazole compound.[6] It is supplied as a crystalline solid and should be handled with appropriate safety precautions.[3]
| Property | Value | Reference |
| Synonyms | ML-130, CID-1088438 | [3][7] |
| Molecular Formula | C₁₄H₁₃N₃O₂S | [3] |
| Molecular Weight | 287.34 g/mol | [1] |
| Purity | ≥95% | [3][7] |
| Appearance | Crystalline solid | [3] |
| Storage (Solid) | -20°C for ≥ 4 years | [3][7] |
| Storage (in DMSO) | 1 year at -80°C, 1 month at -20°C | [1] |
This compound Solution Preparation with DMSO
DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[3][8] It is crucial to use anhydrous (fresh) DMSO, as moisture can reduce the solubility of the compound.[1][9]
Solubility Data
| Solvent | Approximate Solubility | Reference |
| DMSO | 13 mg/mL (~45 mM) | [3][7] |
| DMSO | 57 mg/mL (~198 mM) | [1] |
| DMSO | up to 100 mM | |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Ethanol | up to 10 mM | |
| Aqueous Buffers | Sparingly soluble | [3] |
Note: The variability in reported DMSO solubility may be due to differences in purity, temperature, and the specific source of the compound and solvent. It is recommended to start with a lower concentration and gently warm or sonicate to aid dissolution if needed.[10]
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 287.34 g/mol = 2.8734 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 2.87 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.
-
-
Storage:
Experimental Protocols and Applications
This compound is a selective inhibitor of NOD1-dependent NF-κB and MAPK signaling, with a reported IC₅₀ of approximately 0.56 to 0.6 µM.[1][3][11] It exhibits significant selectivity over NOD2.[1]
NOD1 Signaling Pathway and Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Calbiochem | 488004 [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. agscientific.com [agscientific.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Nodinitib-1 solubility issues and solutions
Welcome to the technical support center for Nodinitib-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ML130 or CID-1088438, is a cell-permeable, potent, and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycans.[2] this compound selectively inhibits NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[3][4] This inhibition is thought to occur through the alteration of the subcellular targeting of NOD1.[3]
Q2: What are the known solvents for this compound and its approximate solubility?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[5] The approximate solubility in these solvents is summarized in the table below.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
This is a common issue arising from the significant drop in solubility when an organic solvent stock is introduced into an aqueous medium.
Immediate Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay medium. However, for highly insoluble compounds like this compound, even this may not be sufficient to prevent precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with the aqueous buffer. This can sometimes help to keep the compound in solution.
-
Use a Co-solvent System for Dilution: As recommended for preparing this compound in aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. A 1:8 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.11 mg/ml.[5]
Workflow for Diluting this compound Stock Solution:
Caption: Workflow for preparing and diluting this compound stock solutions.
Issue 2: Even with optimized dilution, the required concentration of this compound for my experiment is not achievable in aqueous media without precipitation.
For experiments requiring higher concentrations of this compound in aqueous solutions, solubility enhancement techniques may be necessary. While specific data for this compound is limited, the following are common and effective strategies for poorly soluble kinase inhibitors.
Potential Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Liposomal Formulation: Encapsulating this compound within liposomes can improve its solubility and stability in aqueous solutions. Liposomes are microscopic vesicles composed of a lipid bilayer.
-
Nanoemulsion Formulation: Nanoemulsions are stable dispersions of oil and water, stabilized by surfactants, that can carry hydrophobic drugs in an aqueous phase.[7]
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at a solid state, which can enhance the dissolution rate.[8]
Quantitative Data Summary
| Solvent/System | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~13 mg/mL | [3] |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound.
-
Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the solid is completely dissolved.
-
For aqueous solutions, it is recommended to first dissolve this compound in DMF.[5]
-
This stock solution can then be diluted with the aqueous buffer of choice. For example, a 1:8 dilution of the DMF stock into PBS (pH 7.2) can be prepared.[5]
-
It is not recommended to store the aqueous solution for more than one day.[5]
-
Store the organic stock solution at -20°C for long-term stability.
Protocol 2: General Method for Solubility Enhancement using Cyclodextrins (Kneading Method)
This is a general protocol that may require optimization for this compound.
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to a cyclodextrin derivative (e.g., HP-β-CD).
-
Mixing: Accurately weigh and mix the this compound and HP-β-CD in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste. Knead for 45-60 minutes.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Grind the dried complex into a fine powder and store it in a desiccator.
-
Solubility Testing: Determine the solubility of the prepared complex in the desired aqueous buffer.
Protocol 3: General Method for Preparing a Liposomal Formulation (Thin-Film Hydration Method)
This is a general protocol that may require optimization for this compound.
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Signaling Pathway Diagram
This compound is a selective inhibitor of NOD1, which subsequently blocks the activation of NF-κB and MAPK signaling pathways.
Caption: Simplified NOD1 signaling pathway and the inhibitory action of this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nodinitib-1 Concentration to Avoid Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Nodinitib-1 while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] It functions by blocking the NOD1-dependent activation of NF-κB and MAPK signaling pathways.[2][3] this compound has an IC50 (half-maximal inhibitory concentration) of 0.56 μM for NOD1 and exhibits a 36-fold selectivity over the related protein, NOD2.[1][4]
Q2: At what concentration does this compound typically become cytotoxic?
Studies have shown that this compound is well-tolerated in several cell lines. For instance, in HEK293 and Fa2N-4 immortalized human hepatocytes, no significant cytotoxicity was observed at concentrations up to 50 μM.[4] In another study using HEK-Blue NOD1 cells, treatment with up to 25 μM for 24 hours did not reduce metabolic activity below 80%.
Q3: What is a good starting concentration range for my experiments?
A good starting point for your experiments would be to perform a dose-response curve ranging from 0.1 μM to 25 μM. Given that the IC50 for NOD1 inhibition is 0.56 μM, this range should allow you to observe the desired inhibitory effects while staying below concentrations reported to cause cytotoxicity in most cell lines.[1][3]
Q4: I am observing unexpected cytotoxicity. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cell death even at low concentrations (< 1 μM) | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 μM to 50 μM) to determine the specific cytotoxic threshold for your cells. | |
| Incorrect Compound Concentration: Errors in calculating the stock solution concentration or dilutions. | Verify the molecular weight of this compound (287.34 g/mol ) and re-calculate all concentrations. If possible, have the stock solution concentration independently verified. | |
| Inconsistent cytotoxicity between experiments | Cell Culture Conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use the same batch of media and supplements for all related experiments. |
| Compound Degradation: this compound may be unstable under your experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cytotoxicity observed only after prolonged incubation (> 24 hours) | Cumulative Toxicity: The compound may have a time-dependent cytotoxic effect. | Perform a time-course experiment to assess cell viability at different incubation times (e.g., 24h, 48h, 72h) with your desired concentration of this compound. |
| Off-Target Effects: At higher concentrations or with longer exposure, this compound may inhibit other cellular targets, leading to toxicity. | If possible, use a lower concentration of this compound that still achieves the desired level of NOD1 inhibition. Consider using a structurally unrelated NOD1 inhibitor as a control to confirm that the observed effect is specific to NOD1 inhibition. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions may be required.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizing Key Processes
Caption: this compound signaling pathway inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cytotoxicity.
References
potential off-target effects of Nodinitib-1
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Nodinitib-1 for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound, also known as ML130, is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Its primary mechanism of action involves the inhibition of the NOD1 signaling pathway. Specifically, it blocks the production of interleukin-8 (IL-8) and the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways that are induced by NOD1 ligands such as γ-tri-DAP.[3]
Q2: How selective is this compound for NOD1?
This compound exhibits high selectivity for NOD1 over the closely related protein NOD2.[1][2] It has been shown to be approximately 36-fold more selective for NOD1 than for NOD2.[1][2]
Q3: Are there any known off-target effects of this compound?
A screening of this compound against a large panel of 443 kinases at a concentration of 10 μM showed minimal off-target activity. However, some minor inhibition was observed for a few kinases. While the precise percentage of inhibition from publicly available data is limited, the identified potential off-target kinases include Aurora Kinase B (AURK B), Aurora Kinase C (AURK C), Fms-like tyrosine kinase 3 (FLT3), and RIO Kinase 2 (RIOK2). It is important to note that this inhibition was observed at a concentration significantly higher than the IC50 for NOD1.
Q4: What are the functions of the potential off-target kinases?
-
Aurora Kinase B and C (AURK B/C): These are key regulators of cell division, playing crucial roles in chromosome segregation and cytokinesis.[4][5][6]
-
Fms-like tyrosine kinase 3 (FLT3): This receptor tyrosine kinase is involved in the proliferation and differentiation of hematopoietic stem and progenitor cells.[7][8][9][10]
-
RIO Kinase 2 (RIOK2): This is an atypical serine/threonine kinase involved in ribosome biogenesis and cell cycle progression.[11][12][13][14]
Q5: Should I be concerned about these potential off-target effects in my experiments?
For most cell-based assays targeting NOD1, the high selectivity of this compound should minimize off-target effects, especially when used at concentrations close to its IC50 for NOD1 (0.56 μM). However, if you are working with systems where the identified off-target kinases play a critical role, or if you are using high concentrations of this compound (in the range of 10 μM or higher), it is advisable to include appropriate controls to rule out confounding effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell cycle progression or mitosis at high concentrations of this compound. | This could be due to the minor off-target inhibition of Aurora Kinases B and C. | 1. Perform a dose-response experiment to determine the lowest effective concentration for NOD1 inhibition in your system. 2. Use a more selective Aurora Kinase inhibitor as a control to see if it phenocopies the observed effect. 3. Analyze key mitotic markers to assess if the phenotype is consistent with Aurora Kinase inhibition. |
| Altered proliferation or differentiation of hematopoietic cells in my culture. | The off-target activity against FLT3 might be a contributing factor, especially in cell types highly dependent on FLT3 signaling. | 1. Profile the expression of FLT3 in your cell model. 2. If FLT3 is highly expressed, consider using a specific FLT3 inhibitor as a control. 3. Assess the phosphorylation status of FLT3 and its downstream targets in the presence of this compound. |
| Reduced protein synthesis or unexpected effects on ribosome biogenesis. | This may be related to the off-target inhibition of RIOK2. | 1. Evaluate global protein synthesis rates in your experimental setup. 2. Use siRNA or shRNA to specifically knock down RIOK2 and compare the phenotype to that observed with this compound treatment. |
| Lack of expected inhibitory effect on NOD1 signaling. | 1. Degradation of the compound. 2. Incorrect concentration. 3. Cell line not responsive to NOD1 stimulation. | 1. Ensure proper storage of this compound at -20°C.[15] Prepare fresh dilutions for each experiment. 2. Verify the final concentration of the inhibitor in your assay. 3. Confirm that your cells express NOD1 and are responsive to the NOD1 ligand you are using. |
Quantitative Data Summary
| Target | IC50 (μM) | Selectivity | Notes |
| NOD1 | 0.56 | - | Potent and primary target.[1][2] |
| NOD2 | ~20 | 36-fold vs NOD1 | Significantly less potent against NOD2.[1][2] |
| AURK B/C, FLT3, RIOK2 | >10 | - | Minor inhibition observed at 10 μM. Specific IC50 values are not publicly available. |
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay for Off-Target Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., AURK B, FLT3, RIOK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Key Experiment 2: Cellular NF-κB Reporter Assay
This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of NOD1-mediated NF-κB activation.[16][17]
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
NOD1 ligand (e.g., C12-iE-DAP)
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay reagent (e.g., Bright-Glo™, Steady-Glo®)
-
Luminometer
Procedure:
-
Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the NOD1 ligand (C12-iE-DAP) at a pre-determined optimal concentration.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
Visualizations
Caption: Inhibition of the NOD1 signaling pathway by this compound.
Caption: Workflow for characterizing the off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [dspace.allegheny.edu]
- 8. Loss of MiR-155 Sensitizes FLT3-ITD+AML to Chemotherapy and FLT3 Inhibitors via Glycolysis Blocking by Targeting PIK3R1 [jcancer.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The prognostic impact of FLT3-ITD and FLT3-TKD in NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 11. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agscientific.com [agscientific.com]
- 16. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
troubleshooting Nodinitib-1 in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo experiments involving Nodinitib-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as ML130, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[1][2][3] It functions by blocking the NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[1] Specifically, it has been shown to inhibit the phosphorylation and degradation of IκBα (an NF-κB inhibitor) and the phosphorylation of p38 MAPK.[1]
Q2: What is the in vitro potency and selectivity of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of 0.56 μM for NOD1.[1][2][4] It demonstrates high selectivity, with a 36-fold preference for NOD1 over the related NOD2 receptor.[2][3][5][6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[1][5] When in solvent, it should be stored at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles of stock solutions.[5]
Q4: What are the solubility characteristics of this compound?
A4: this compound is soluble in DMSO (approx. 57 mg/mL) and DMF but is insoluble in water.[5][6] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the compound's solubility.[1][5][7]
Data Summary Tables
Table 1: Physicochemical and In Vitro Properties
| Property | Value | Reference |
| Common Names | This compound, ML130, CID-1088438 | [1][6] |
| CAS Number | 799264-47-4 | [1][5][6] |
| Molecular Formula | C14H13N3O2S | [1][6] |
| Molecular Weight | 287.34 g/mol | [1] |
| NOD1 IC50 | 0.56 μM | [1][2][4] |
| Selectivity | ~36-fold over NOD2 | [2][5][6] |
Table 2: In Vivo Formulation Examples
| Formulation Composition | Preparation Steps | Recommended Use | Reference |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Dissolve this compound in DMSO first. Sequentially add PEG300, Tween 80, and ddH₂O, mixing thoroughly after each addition until a clear solution is formed. | Intravenous or Intraperitoneal Injection | [5] |
| 10% DMSO, 90% Corn Oil | Prepare a concentrated stock in DMSO. Add the stock solution to corn oil and mix evenly to achieve the final concentration. | Oral Gavage or Subcutaneous Injection | [3] |
| Carboxymethylcellulose (CMC-Na) | Add this compound powder to a CMC-Na solution and mix to create a homogeneous suspension. | Oral Gavage | [5] |
Table 3: Preliminary Mouse Pharmacokinetic Data
| Dose (ip) | Time Point | Plasma Concentration (μg/mL) | Key Takeaway | Reference |
| 15 mg/kg | 20 min | 1.2 | Rapid absorption and clearance. | [8] |
| 15 mg/kg | 120 min | <0.5 | ||
| 30 mg/kg | 20 min | 5.5 | ||
| 30 mg/kg | 120 min | <0.5 |
Note: Data also indicate low stability in mouse microsomes, suggesting rapid metabolism.[8]
Troubleshooting In Vivo Experiments
Q5: I am not observing the expected efficacy of this compound in my animal model. What are the possible causes and solutions?
A5: A lack of in vivo efficacy is a common challenge that can stem from multiple factors related to the compound, its administration, or the experimental model itself.
-
Problem: Poor Compound Exposure
-
Reasoning: Pharmacokinetic data suggest that this compound is cleared rapidly in mice.[8] Furthermore, its low stability in mouse liver microsomes points towards rapid metabolism.[8] Your dosing regimen may not be sufficient to maintain a therapeutic concentration at the target site.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: Change from a single daily dose to twice-daily (BID) administration to maintain more consistent plasma levels.
-
Increase Dose Level: If no toxicity is observed, consider performing a dose-escalation study to see if a higher dose yields the desired effect.
-
Change Administration Route: If using oral gavage, bioavailability may be low. Consider intraperitoneal (ip) injection, which showed rapid absorption in a mouse study.[8]
-
Perform a PK/PD Study: If possible, conduct a pharmacokinetic (PK) study to measure plasma and tissue concentrations of this compound in your model. Correlate these levels with a pharmacodynamic (PD) marker of target engagement.
-
-
-
Problem: Lack of Target Engagement
-
Reasoning: Even with adequate compound exposure, it is critical to confirm that this compound is inhibiting the NOD1 pathway in the target tissue.
-
Troubleshooting Steps:
-
Assess Downstream Markers: Collect tissue samples (e.g., tumor, liver, spleen) from a satellite group of animals at a relevant time point after dosing.
-
Perform Western Blot or IHC: Analyze tissue lysates for key markers of NOD1 pathway inhibition. Since this compound blocks NF-κB and MAPK activation, look for a decrease in the phosphorylation of p38 MAPK or stabilization of the IκBα protein.[1]
-
-
-
Problem: Inappropriate Animal Model
-
Reasoning: The disease model may not be driven by or dependent on the NOD1 signaling pathway.
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Before starting a large efficacy study, confirm that the NOD1 pathway is activated in your model at baseline. This can be done by measuring the expression of NOD1 itself or downstream inflammatory cytokines like IL-6 or TNFα.[1][3]
-
Use a Positive Control: If available, use a reference compound known to work in your model to validate the experimental setup.
-
-
Q6: My formulation of this compound is precipitating. How can I improve its solubility for in vivo use?
A6: this compound has low aqueous solubility, making formulation a critical step.[3]
-
Problem: Compound Crashing Out
-
Reasoning: The compound may be added too quickly to a solvent in which it is poorly soluble, or the solvent (especially DMSO) may have absorbed moisture, reducing its solvating capacity.[5]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use fresh, high-quality, anhydrous DMSO to prepare your initial stock solution.[1][5][7]
-
Follow a Sequential Protocol: When using a multi-component vehicle like the one in Table 2 (DMSO/PEG300/Tween80/Water), add the components sequentially. Ensure this compound is fully dissolved in DMSO before adding the co-solvents. Mix thoroughly to maintain clarity at each step.
-
Use Sonication or Gentle Warming: If precipitation occurs, gentle warming (37°C) and brief sonication can help redissolve the compound. However, always check for compound degradation after heating.
-
Prepare Fresh Daily: Do not store aqueous formulations. Prepare the final dosing solution immediately before administration for optimal results.[3][5]
-
-
Q7: I am observing unexpected toxicity in my animals. What are the likely causes?
A7: Toxicity can be compound-related or vehicle-related.
-
Problem: Animal Morbidity/Mortality
-
Reasoning: The dose may be too high, or the vehicle itself may be causing adverse effects. High concentrations of DMSO or Tween 80 can be toxic to animals.
-
Troubleshooting Steps:
-
Run a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.
-
Perform a Dose-Range Finding Study: Before a full efficacy experiment, conduct a dose-range finding or Maximum Tolerated Dose (MTD) study with a small number of animals to identify a safe and well-tolerated dose range.
-
Monitor for Clinical Signs: Observe animals closely for signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior. Reduce the dose if adverse effects are noted.
-
Review In Vitro Cytotoxicity: The LD50 in human hepatocytes was reported to be >50 μM, suggesting a reasonable safety window, but this may not translate directly to in vivo models.[8]
-
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on a common formulation for poorly soluble compounds.[5]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 57 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle: The final vehicle will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile ddH₂O.
-
Combine Components: For every 1 mL of final solution needed, follow these steps sequentially: a. Take 50 µL of the concentrated DMSO stock solution. b. Add 400 µL of PEG300. Mix by vortexing until the solution is clear. c. Add 50 µL of Tween 80. Mix again until the solution is clear. d. Add 500 µL of sterile ddH₂O. Mix a final time.
-
Final Check: The final solution should be clear and free of any precipitate. Prepare this formulation fresh immediately before injection.
Protocol 2: Western Blot for Target Engagement (p-p38 MAPK)
-
Sample Collection: Euthanize animals at a predetermined time point after the final dose (e.g., 2-4 hours) alongside vehicle-treated controls. Rapidly excise the tissue of interest, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to normalize the data. A reduction in the ratio of phospho-p38 to total p38 in the this compound treated group compared to the vehicle group indicates target engagement.
Signaling Pathway Visualization
The diagram below illustrates the NOD1 signaling pathway and the inhibitory action of this compound. NOD1, upon recognizing its ligand (e.g., γ-tri-DAP from bacterial peptidoglycan), recruits the kinase RIPK2. This leads to the activation of downstream MAPK (p38) and NF-κB pathways, resulting in the expression of inflammatory genes. This compound selectively inhibits NOD1, blocking these downstream events.[1][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ML130 (this compound) | NOD1 inhibitor | NOD-like Receptor (NLR) inhibitor | CAS 799264-47-4 | Buy ML-130; ML130; CID1088438; CID-1088438 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. agscientific.com [agscientific.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
Nodinitib-1 inconsistent results in vitro
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Nodinitib-1 in their in-vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address potential inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ML130) is a selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) protein.[1][2][3] It functions by selectively inhibiting NOD1-dependent activation of the NF-κB signaling pathway.[3][4] This inhibition prevents the downstream production of pro-inflammatory cytokines like IL-8.[1][4]
Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values can arise from several factors, including:
-
Cell Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact their response to this compound.[5][6] Using cells at a consistent passage number and confluency is crucial.
-
Reagent Quality and Preparation: The quality and handling of this compound, cell culture media, and stimulating ligands (e.g., γ-tri-DAP) are critical. Ensure proper storage and handling of all reagents.[7]
-
Assay Conditions: Variations in incubation times, temperature, and CO2 levels can lead to inconsistent results.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can affect cell viability and enzyme activity.[8] It is important to maintain a consistent and low final DMSO concentration across all wells.
Q3: My cells are showing unexpected toxicity after treatment with this compound. What should I do?
While this compound is generally not reported to be cytotoxic at effective concentrations, unexpected cell death could be due to:
-
High Compound Concentration: Ensure your dose-response curve includes a non-toxic range.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration to assess its effect.
-
Contamination: Test your cell cultures for mycoplasma or other contaminants, which can affect cell health and response to treatment.[5]
Q4: How can I be sure that the observed effect is specific to NOD1 inhibition?
To confirm the specificity of this compound's effect in your experiments, consider the following controls:
-
Use a NOD2-specific agonist: Compare the effect of this compound on cells stimulated with a NOD1 agonist (e.g., γ-tri-DAP) versus a NOD2 agonist (e.g., MDP). This compound should show significantly less inhibition of the NOD2-mediated response.[2]
-
Use a different NF-κB stimulus: Activate the NF-κB pathway using a NOD1-independent stimulus, such as TNF-α. This compound should not inhibit NF-κB activation in this context.[3]
-
Use a structurally unrelated NOD1 inhibitor: If available, comparing your results with another known NOD1 inhibitor can help confirm that the observed phenotype is due to NOD1 inhibition.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
If you are experiencing significant variability in the IC50 values of this compound in your assays, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Unexpected Cytotoxicity
If you observe unexpected cell death in your experiments, use this guide to identify the cause:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported in-vitro inhibitory concentrations for this compound and a related compound, NOD-IN-1.
| Compound | Target(s) | IC50 | Assay System | Reference |
| This compound (ML130) | NOD1 | 0.56 µM | NF-κB reporter assay in HEK293 cells | [1][2][3][9] |
| NOD-IN-1 | NOD1 | 5.74 µM | Not specified | [7][9][10] |
| NOD2 | 6.45 µM | Not specified | [7][9][10] |
Experimental Protocols
Protocol 1: In-Vitro NOD1 Inhibition Assay using an NF-κB Reporter Cell Line
This protocol describes a method to determine the IC50 of this compound in a HEK293 cell line stably expressing an NF-κB-driven luciferase reporter.
Materials:
-
HEK293 cells with NF-κB luciferase reporter
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
γ-tri-DAP (NOD1 agonist)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture media. The final DMSO concentration should be kept constant and below 0.5%.
-
Compound Treatment: Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (media with DMSO) and a no-treatment control. Incubate for 1 hour at 37°C.
-
NOD1 Stimulation: Prepare the NOD1 agonist, γ-tri-DAP, in culture media. Add 50 µL of the agonist solution to each well (except for the unstimulated control) to a final concentration that induces a robust NF-κB response.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: IL-8 Secretion Assay in MCF-7 Cells
This protocol outlines a method to measure the inhibition of NOD1-induced IL-8 secretion by this compound in MCF-7 cells.[4]
Materials:
-
MCF-7 cells
-
RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
γ-tri-DAP (NOD1 agonist)
-
Human IL-8 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of media. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture media.
-
Compound Treatment: Add 250 µL of the diluted this compound to the respective wells. Include appropriate controls. Incubate for 1 hour at 37°C.
-
NOD1 Stimulation: Add 250 µL of γ-tri-DAP solution to each well to achieve the desired final concentration.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of IL-8 in each sample. Determine the percent inhibition of IL-8 secretion for each this compound concentration and calculate the IC50 value.
Signaling Pathway and Workflow Diagrams
NOD1 Signaling Pathway and Inhibition by this compound
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
Caption: A general workflow for in-vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. news-medical.net [news-medical.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Nodinitib-1 Cytotoxicity in Fa2N-4 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Nodinitib-1 in Fa2N-4 immortalized human hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) with an IC50 of 0.56 μM.[1][2][3] It functions by selectively inhibiting the NOD1 signaling pathway, which plays a key role in the innate immune system. Specifically, this compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways that are induced by NOD1 ligands.[1][4]
Q2: What are Fa2N-4 cells and why are they a suitable model for this study?
Fa2N-4 cells are an immortalized human hepatocyte cell line derived from a 12-year-old female donor.[5][6][7] These cells were immortalized using the SV40 large T antigen.[6][7] They are widely used in drug metabolism and toxicity studies because they maintain many key functions of primary human hepatocytes, including the expression and inducibility of cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2B6, and CYP3A4.[7][8][9] Their stability and reproducibility make them a valuable alternative to primary hepatocytes for in vitro screening.[7][8]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay with Fa2N-4 cells?
A previous study reported the LD50 of this compound in Fa2N-4 cells to be greater than 50 μM.[10] Therefore, a sensible starting point for a dose-response experiment would be to use a concentration range that brackets this value. A suggested range could be from 0.1 µM to 100 µM, using serial dilutions to cover several orders of magnitude.
Q4: Which cytotoxicity assays are recommended for assessing this compound's effect on Fa2N-4 cells?
Several standard cytotoxicity assays can be employed. The choice of assay depends on the specific cellular mechanism of interest. Commonly used assays include:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[11]
-
ATP Assay: Quantifies the amount of ATP present, which correlates with the number of viable cells.[12]
-
Apoptosis Assays (e.g., Caspase-Glo): Specifically measures markers of programmed cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during reagent addition; Edge effects in the microplate.[13] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media to maintain humidity.[13] |
| Low signal or absorbance values | Insufficient cell number; Low metabolic activity of Fa2N-4 cells; Incorrect wavelength used for measurement. | Optimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Double-check the plate reader settings and filters. |
| High background signal in control wells | Contamination of media or reagents; Phenol red in the culture medium interfering with fluorescence/absorbance readings.[13] | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay incubation period.[13] Include a "medium only" control to subtract background.[13] |
| Unexpectedly high cytotoxicity at low this compound concentrations | Solvent (e.g., DMSO) toxicity; this compound precipitation at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[11] Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or adjusting the formulation. |
| No cytotoxic effect observed even at high this compound concentrations | This compound may not be cytotoxic to Fa2N-4 cells under the tested conditions; Insufficient incubation time; The chosen assay is not sensitive to the mechanism of cell death. | Confirm the reported LD50 of >50 µM.[10] Extend the incubation period (e.g., from 24 to 48 or 72 hours).[13] Consider using a combination of different cytotoxicity assays that measure different endpoints (e.g., viability, membrane integrity, and apoptosis). |
Experimental Protocols
Fa2N-4 Cell Culture and Plating
This protocol outlines the basic steps for culturing and plating Fa2N-4 cells in preparation for a cytotoxicity assay.
-
Materials:
-
Fa2N-4 cells
-
Fa2N-4 Hepatocytes Medium Kit (or DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 5 µg/mL Insulin, 5 µg/mL Transferrin, 5 ng/mL Sodium Selenite, 10⁻⁷ M Dexamethasone)[14]
-
Collagen-coated 96-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture Fa2N-4 cells in collagen-coated flasks at 37°C in a humidified incubator with 5% CO2.[5][11]
-
When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into collagen-coated 96-well plates at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery before adding this compound.
-
MTT Cytotoxicity Assay
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Materials:
-
Fa2N-4 cells plated in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the plated Fa2N-4 cells and add the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation
Table 1: Example Data for this compound Cytotoxicity in Fa2N-4 Cells (MTT Assay after 48h)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 25 | 88.4 ± 5.5 |
| 50 | 75.3 ± 7.2 |
| 75 | 52.1 ± 6.8 |
| 100 | 35.8 ± 4.9 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in Fa2N-4 cells.
Caption: this compound inhibits the NOD1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cellosaurus cell line Fa2N-4 (CVCL_0267) [cellosaurus.org]
- 7. bioivt.com [bioivt.com]
- 8. xenotech.com [xenotech.com]
- 9. EP1704227A1 - Immortalized hepatocytes - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xenotech.com [xenotech.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fa2N-4 Immortalized Hepatocytes - accegen [accegen.com]
minimizing Nodinitib-1 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Nodinitib-1 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation and ensure the success of your experiments.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identify and resolve these issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow to follow when you encounter or want to prevent this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. Precipitation in cell culture media is often due to several factors:
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High Final Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium.[1]
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Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the media can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Low Temperature: Preparing or storing media containing this compound at temperatures below 37°C can decrease its solubility.[2]
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Media Components: Interactions with components in the media, such as high concentrations of salts or certain proteins, can sometimes influence solubility.[2][3]
-
pH: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect the charge and solubility of a compound.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5] It is also soluble in dimethylformamide (DMF).[5] Always use anhydrous, cell culture grade DMSO to prevent compound degradation and ensure reproducibility.
Q3: What is the known solubility of this compound?
A3: The solubility of this compound in various solvents is summarized in the table below. Note that the solubility in aqueous solutions is significantly lower than in organic solvents.
| Solvent | Concentration |
| DMSO | 13 mg/mL[6] |
| DMF | 20 mg/mL[6] |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL[6] |
| Ethanol | Soluble to 10 mM |
| Corn Oil | A 10% DMSO, 90% corn oil formulation is used for in vivo studies.[7] |
Q4: How can I prevent my this compound DMSO stock from precipitating when I add it to my aqueous media?
A4: To prevent precipitation upon dilution, it is crucial to perform a serial dilution. Instead of adding a small volume of highly concentrated stock directly to a large volume of media, first create intermediate dilutions of your stock in 100% DMSO. Then, add a small volume of the final DMSO dilution to your media.[8] This gradual reduction in DMSO concentration helps to keep the compound in solution. The final concentration of DMSO in your cell culture should be kept low, typically at or below 0.1%, to avoid solvent toxicity to your cells.[9]
Q5: Can I filter my media if I observe this compound precipitation?
A5: Filtering the media to remove precipitated this compound is not recommended.[10] This will lower the effective concentration of the inhibitor in your experiment, leading to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place by optimizing your stock solution preparation and dilution protocol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture grade DMSO
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Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is 287.3 g/mol .[5]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]
-
Sterile filtration (optional): For long-term storage, you can sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
Objective: To estimate the kinetic solubility of this compound in your specific cell culture medium to determine the maximum workable concentration.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (with and without serum)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions in DMSO: In a 96-well plate, prepare a serial dilution of your this compound stock solution in 100% DMSO.
-
Add to media: In a separate 96-well plate, add your cell culture medium (e.g., 198 µL per well). Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the media plate. This will create a range of this compound concentrations with a final DMSO concentration of 1%.
-
Incubate: Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours) with gentle shaking.
-
Measure precipitation: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal indicates precipitation.
-
Determine solubility limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control (DMSO only) is your estimated kinetic solubility limit.
This compound Mechanism of Action
This compound is a selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) signaling pathway.[5] NOD1 is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial pathogens.[12]
NOD1 Signaling Pathway
Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of bacterial peptidoglycan, NOD1 undergoes a conformational change and recruits the serine-threonine kinase RIPK2 (also known as RICK).[13][14] This interaction, mediated by their respective CARD domains, leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[4][15] This results in the production of pro-inflammatory cytokines and chemokines.[14] this compound exerts its inhibitory effect by preventing this NOD1-dependent activation.[11]
References
- 1. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 2. selleck.co.jp [selleck.co.jp]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. agscientific.com [agscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ML130 (this compound) | NOD1 inhibitor | NOD-like Receptor (NLR) inhibitor | CAS 799264-47-4 | Buy ML-130; ML130; CID1088438; CID-1088438 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Nodinitib-1 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Nodinitib-1 dose-response curve optimization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Its primary mechanism of action is the inhibition of NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[3][4] This inhibition prevents the downstream production of pro-inflammatory cytokines and chemokines.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in inhibiting NOD1-mediated NF-κB activation is reported to be approximately 0.56 µM to 0.6 µM.[1][2][4]
Q3: Which cell lines are suitable for studying this compound's effect on NOD1 signaling?
Several cell lines are suitable for studying NOD1 signaling and the effects of this compound. Human embryonic kidney (HEK) 293 cells are commonly used for overexpression studies and reporter assays.[5] For more physiologically relevant models, human intestinal epithelial cell lines such as Caco-2 and T84, as well as monocytic cell lines like THP-1, are good choices as they endogenously express NOD1.[6][7]
Q4: What are the appropriate agonists to stimulate the NOD1 pathway in cell-based assays?
To specifically activate the NOD1 pathway, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) or Tri-DAP are the recommended agonists.[8] These are components of peptidoglycan from Gram-negative bacteria and are recognized by NOD1.
Q5: What is a typical concentration range for this compound in a dose-response experiment?
A typical concentration range for this compound in a dose-response experiment would span several orders of magnitude around its IC50 value. A suggested starting range is from 0.01 µM to 50 µM.[1][3] This allows for the determination of the full inhibitory curve, including the baseline, the steep inhibitory phase, and the maximal inhibition.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | 1. This compound may have off-target cytotoxic effects in your specific cell line at higher concentrations. 2. The solvent (e.g., DMSO) concentration may be too high. | 1. Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) in parallel with your functional assay to determine the concentration at which this compound becomes toxic. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors when adding this compound or agonist. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare a master mix of this compound dilutions and agonist solutions to minimize pipetting variability. |
| No significant inhibition of cell viability even at high this compound concentrations in a cancer cell line. | This compound's primary target, NOD1, may not be a critical survival pathway in the chosen cancer cell line. | Confirm NOD1 expression in your cell line and consider that the primary effect of this compound is anti-inflammatory, not directly cytotoxic to all cell types. |
NF-κB Luciferase Reporter Assays
| Problem | Possible Cause | Suggested Solution |
| Weak or no luciferase signal upon agonist stimulation. | 1. Low transfection efficiency of the NF-κB reporter plasmid. 2. Insufficient agonist concentration or activity. 3. Low endogenous NOD1 expression in the cell line. | 1. Optimize transfection conditions (DNA:reagent ratio, cell density). 2. Verify the activity of the NOD1 agonist and consider titrating the concentration. 3. Use a cell line known to have robust NOD1 expression or consider overexpressing NOD1.[5] |
| High background luciferase activity in unstimulated cells. | 1. Overexpression of NOD1 leading to auto-activation.[5] 2. Basal NF-κB activity in the cell line is high. | 1. Titrate the amount of NOD1 expression plasmid during transfection to find a level that responds to agonist without high basal activity. 2. Ensure cells are not stressed or contaminated, which can elevate basal NF-κB levels. |
| "U-shaped" dose-response curve (inhibition at intermediate concentrations, loss of inhibition at high concentrations). | Potential off-target effects of this compound at high concentrations that may interfere with the reporter assay or activate other signaling pathways. | Carefully examine the high concentration data points and consider running selectivity profiling against other kinases or signaling pathways if the effect is reproducible. |
Western Blotting for Phospho-p38 MAPK
| Problem | Possible Cause | Suggested Solution |
| Weak or no phospho-p38 signal after agonist stimulation. | 1. Suboptimal stimulation time. 2. Phosphatase activity during cell lysis. 3. Low primary antibody affinity or incorrect dilution. | 1. Perform a time-course experiment to determine the peak of p38 phosphorylation after agonist stimulation. 2. Always use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice. 3. Use a validated phospho-p38 antibody and optimize the dilution. Include a positive control (e.g., anisomycin-treated cells). |
| High background on the western blot membrane. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. | 1. Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST (milk is not recommended for phospho-antibodies). 2. Titrate the antibody concentrations to find the optimal signal-to-noise ratio. |
| Inconsistent band intensities for total p38 MAPK (loading control). | 1. Uneven protein loading. 2. Inaccurate protein quantification. | 1. Ensure equal amounts of protein are loaded in each lane. 2. Use a reliable protein quantification method (e.g., BCA assay). Normalize phospho-p38 signal to total p38 signal for each sample. |
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To determine the dose-dependent inhibition of NOD1-mediated NF-κB activation by this compound.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
NOD1 expression plasmid (optional, if endogenous expression is low)
-
Transfection reagent
-
This compound
-
NOD1 agonist (e.g., Tri-DAP)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the control plasmid, and optionally the NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium on the cells with the this compound dilutions and incubate for 1 hour.
-
Agonist Stimulation: Add the NOD1 agonist (e.g., Tri-DAP) to each well at a final concentration predetermined to give a robust NF-κB response. Include wells with agonist only (positive control) and vehicle only (negative control).
-
Incubation: Incubate the plate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Western Blot for Phospho-p38 MAPK
Objective: To assess the inhibitory effect of this compound on NOD1-induced p38 MAPK phosphorylation.
Materials:
-
A suitable cell line (e.g., Caco-2 or THP-1)
-
This compound
-
NOD1 agonist (e.g., iE-DAP)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a NOD1 agonist for the predetermined optimal time to induce p38 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to a standard protocol.
-
Re-probe the membrane with the anti-total p38 MAPK antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each treatment condition.
Visualizations
Caption: this compound inhibits the NOD1 signaling pathway.
Caption: Experimental workflow for dose-response curve generation.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. ML130 (this compound) | NOD1 inhibitor | NOD-like Receptor (NLR) inhibitor | CAS 799264-47-4 | Buy ML-130; ML130; CID1088438; CID-1088438 from Supplier InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nod1 Is an Essential Signal Transducer in Intestinal Epithelial Cells Infected with Bacteria That Avoid Recognition by Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
Nodinitib-1 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential variability in experiments involving Nodinitib-1, a selective inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ML130 or CID-1088438) is a cell-permeable small molecule that selectively inhibits the NOD1 receptor.[1][2] NOD1 is an intracellular pattern recognition receptor involved in the innate immune response.[3] this compound functions by selectively inhibiting NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[2][4] It is believed to alter the subcellular targeting of NOD1.[4]
Q2: What are the common challenges or sources of variability when working with this compound?
Potential sources of variability in this compound experiments include:
-
Solubility issues: this compound has limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations.
-
Inconsistent inhibitor activity: Incomplete inhibition or variable results across experiments can arise from improper storage, handling, or experimental setup.
-
Off-target effects: While highly selective for NOD1 over NOD2, high concentrations or specific cellular contexts might lead to unintended effects.[1][5]
-
Cell-type specific responses: The effects of this compound can vary between different cell lines and primary cells due to differences in NOD1 expression and signaling pathway components.
Q3: How should this compound be stored and handled to maintain its stability?
To ensure consistent activity, proper storage and handling are crucial. Store this compound as a powder at -20°C.[1] For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of NOD1 signaling.
This can manifest as variable NF-κB reporter activity, inconsistent cytokine production (e.g., IL-8), or fluctuating levels of phosphorylated downstream targets like IκBα or p38 MAPK.[2]
Possible Causes and Solutions:
-
Precipitation of this compound: Due to its limited aqueous solubility, the compound may precipitate in your cell culture media.
-
Solution: Prepare fresh dilutions of your this compound stock in pre-warmed media immediately before each experiment. Visually inspect the media for any signs of precipitation. Consider using a carrier solvent like DMSO at a final concentration that is non-toxic to your cells (typically <0.5%).
-
-
Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Suboptimal inhibitor concentration or incubation time: The IC50 of this compound can vary depending on the cell type and experimental conditions.
Issue 2: Potential Off-Target Effects.
While this compound is highly selective for NOD1 (over 36-fold selectivity against NOD2), it's essential to rule out off-target effects, especially at higher concentrations.[1][5]
Experimental Controls to Implement:
-
Use a NOD1-deficient cell line: The most definitive control is to use a cell line that does not express NOD1. In such cells, this compound should not have an effect on the signaling pathway of interest when stimulated with a NOD1 agonist.
-
Test against other signaling pathways: To confirm specificity, test the effect of this compound on pathways activated by other stimuli, such as TNF-α for the NF-κB pathway or LPS for TLR4 signaling.[2] this compound should not inhibit these pathways.
-
Vary the NOD1 agonist: Use a specific NOD1 agonist, such as γ-tri-DAP, to ensure the observed effects are indeed NOD1-dependent.[2]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 | 0.56 ± 0.04 µM | HEK293 | Selectively inhibits NOD1-dependent activation of NF-κB.[1] |
| Selectivity | >36-fold | Reporter cell lines | More selective for NOD1 over NOD2.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~13-57 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol | ~10 mM |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 287.3 g/mol ), add 348 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell Treatment Protocol
-
Cell Seeding: Seed your cells in an appropriate culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment with this compound: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed, serum-free, or complete cell culture medium. It is crucial to add the diluted this compound to the medium and mix well to avoid precipitation. c. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). d. Pre-incubate the cells with this compound for a predetermined optimal time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Stimulation with NOD1 Agonist: a. Prepare the NOD1 agonist (e.g., γ-tri-DAP) at the desired final concentration in the appropriate medium. b. Add the agonist to the wells already containing this compound. c. Incubate for the desired period to allow for pathway activation.
-
Downstream Analysis: a. Following incubation, harvest the cells or cell lysates for downstream analysis, such as NF-κB reporter assays, cytokine ELISAs, or Western blotting for phosphorylated signaling proteins.
Mandatory Visualizations
Caption: Inhibition of the NOD1 signaling pathway by this compound.
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A logical diagram illustrating potential sources of experimental variability.
References
Nodinitib-1 stability in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Nodinitib-1 in long-term cell culture experiments. The information is designed to help address common challenges and ensure the reliable application of this NOD1 inhibitor in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Diminished or inconsistent inhibitory effect of this compound over several days. | Compound Degradation: this compound may be unstable in your specific cell culture medium and conditions over extended periods. | 1. Perform a Stability Assessment: Conduct a time-course experiment to determine the functional half-life of this compound in your culture system (see Experimental Protocol below). 2. Replenish the Compound: Based on the stability assessment, replenish the media with fresh this compound at appropriate intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| Initial inhibitory effect is observed, but downstream signaling recovers after 24-48 hours. | Cellular Metabolism/Efflux: Cells may metabolize this compound into inactive forms or actively transport it out of the cell, reducing its intracellular concentration. | 1. Increase Dosing Frequency: Similar to addressing degradation, more frequent media changes with fresh compound may be necessary. 2. Use Efflux Pump Inhibitors: If ABC transporter-mediated efflux is suspected, consider co-treatment with known inhibitors, though this may have off-target effects. |
| Increased cell death or signs of cytotoxicity in long-term cultures treated with this compound. | Compound Toxicity: The concentration of this compound may be too high for long-term exposure in your specific cell type. Solvent Toxicity: If using a solvent like DMSO, the cumulative concentration over multiple doses may become toxic. | 1. Perform a Dose-Response Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your cell line over the planned duration of the experiment. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic threshold for your cells (typically <0.1%). |
| Variability in results between different experimental batches. | Inconsistent Compound Handling: this compound stock solutions may degrade with improper storage or multiple freeze-thaw cycles. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light. |
Experimental Protocols
Protocol: Assessing the Functional Stability of this compound in Cell Culture
This protocol helps determine how long this compound remains active in your specific long-term cell culture conditions.
-
Cell Seeding: Plate your cells of interest (e.g., macrophages or epithelial cells expressing NOD1) at a density appropriate for your assay.
-
Pre-incubation with this compound:
-
Prepare a set of culture plates. To some, add media containing this compound at your desired final concentration.
-
Place these plates in the cell culture incubator for varying amounts of time before adding cells (e.g., 0, 24, 48, and 72 hours). This "pre-incubated" media will be used to test the compound's remaining activity.
-
-
Cell Treatment and Stimulation:
-
After the pre-incubation period, add your cells to the plates containing the aged this compound media.
-
Allow the cells to adhere and acclimate for a few hours.
-
Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) to activate the NF-κB pathway.[1] Include positive (agonist only) and negative (vehicle only) controls.
-
-
Assay for NOD1 Inhibition:
-
After an appropriate stimulation time (e.g., 6-24 hours), lyse the cells and measure the downstream endpoint of NOD1 activation. This could be:
-
-
Data Analysis:
-
Compare the level of inhibition in the "aged" media to the freshly prepared this compound media (0-hour time point). A loss of inhibition in the pre-incubated media indicates degradation or instability of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q2: How does this compound inhibit NOD1 signaling? A2: this compound is reported to be a potent and selective inhibitor of NOD1-induced NF-κB activation.[2] Mechanistic studies suggest that it may cause conformational changes in the NOD1 protein, altering its subcellular targeting and preventing the downstream activation of the NF-κB pathway.[3]
Q3: At what point in the NOD1 signaling pathway does this compound act? A3: this compound acts at the level of the NOD1 protein itself. By inhibiting NOD1, it prevents the recruitment and phosphorylation of the downstream kinase RIP2 (RICK), which is a critical step for the subsequent activation of the IKK complex and the release of NF-κB to the nucleus.
Q4: Can I use this compound in animal models? A4: The provided search results focus on in vitro studies. While this compound has been used to demonstrate the role of NOD1 in cellular processes relevant to diseases like atherosclerosis[1], its pharmacokinetic and pharmacodynamic properties in vivo would need to be specifically evaluated for any animal studies.
Q5: What are some common off-target effects to be aware of? A5: While this compound (also referred to as ML130) is described as a selective inhibitor of NOD1, it is good practice to test for off-target effects in your system.[2] This can include assessing its impact on closely related pathways, such as NOD2 or TLR signaling, to ensure the observed effects are specific to NOD1 inhibition.
Visualizations
Caption: Experimental workflow to determine the functional stability of this compound.
Caption: this compound inhibits the NOD1 signaling pathway, preventing NF-κB activation.
References
Validation & Comparative
Validating Nodinitib-1 Activity: A Comparative Guide Using Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nodinitib-1's performance against other alternatives, supported by experimental data and detailed protocols for validation via western blot analysis.
This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune response. Activation of NOD1 triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This compound has been shown to selectively inhibit NOD1-dependent NF-κB activation with a high degree of selectivity over the related NOD2 receptor. This guide details the use of western blotting to validate the inhibitory activity of this compound on the NOD1 signaling pathway and compares its efficacy to other potential inhibitors.
Comparative Analysis of NOD1 Inhibitors
To objectively assess the efficacy of this compound, its activity was compared with other identified NOD1 pathway inhibitors. The following table summarizes the qualitative results from western blot analyses, evaluating the inhibition of key downstream signaling proteins after stimulation of NOD1-expressing cells with the NOD1 agonist Tri-DAP.
| Inhibitor | Target Pathway | Effect on IκBα Degradation | Effect on p-p38 Levels | Notes |
| This compound (ML130) | NOD1 | Strong Inhibition | Moderate Inhibition | A 2-aminobenzimidazole derivative, demonstrates potent and selective inhibition of NOD1 signaling. |
| GSK223 Series | NOD1 | Strong Inhibition | Strong Inhibition | A series of quinazolininone biarylsulfonamides identified as potent NOD1 inhibitors. |
| NOD-IN-1 | NOD1/NOD2 | Not Reported | Not Reported | A mixed inhibitor of NOD1 and NOD2. |
Experimental Validation via Western Blot
Western blot analysis is a crucial technique to confirm the mechanism of action of this compound by observing its effect on the phosphorylation status and degradation of downstream signaling proteins. The following protocol provides a detailed methodology for this validation.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably overexpressing human NOD1 (293/hNOD1) are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain NOD1 expression.
-
Cell Seeding: Seed 293/hNOD1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a NOD1 agonist, such as 10 µg/mL Tri-DAP, for 30 minutes.
2. Protein Lysate Preparation:
-
Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well with 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
5. Detection and Analysis:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Visualizing the Molecular Pathway and Experimental Process
To further clarify the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
A Head-to-Head Comparison: Nodinitib-1 vs. NOD1 siRNA Knockdown for NOD1 Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the intricate role of Nucleotide-binding Oligomerization Domain 1 (NOD1) in innate immunity and inflammatory diseases, the choice of inhibitory tool is critical. This guide provides an objective comparison of two prominent methods for downregulating NOD1 signaling: the small molecule inhibitor Nodinitib-1 and the genetic approach of NOD1 siRNA knockdown. We present a comprehensive overview of their mechanisms, experimental protocols, and performance data to aid in the selection of the most suitable technique for your research needs.
Mechanism of Action: A Tale of Two Strategies
This compound and NOD1 siRNA employ fundamentally different strategies to inhibit the NOD1 signaling pathway. This compound is a selective, cell-permeable small molecule that directly interferes with the NOD1 protein's function.[1][2] In contrast, small interfering RNA (siRNA) targets the NOD1 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the NOD1 protein itself.[3] This distinction in their mechanism of action has significant implications for the onset, duration, and specificity of NOD1 inhibition.
Quantitative Performance Comparison
While direct comparative studies evaluating this compound and NOD1 siRNA knockdown in parallel are limited, we can extrapolate key performance indicators from existing literature. The following table summarizes the typical efficacy and characteristics of each method.
| Feature | This compound | NOD1 siRNA Knockdown |
| Target | NOD1 Protein | NOD1 mRNA |
| Mechanism | Competitive inhibition of NOD1 signaling activity | RNA interference leading to mRNA degradation |
| IC50 | ~0.56 µM for NF-κB activation inhibition[1] | Not applicable |
| Reported Efficacy | Dose-dependent inhibition of NF-κB and MAPK signaling | Significant reduction in NOD1 protein and mRNA levels.[4] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal knockdown)[5] |
| Duration of Effect | Transient, dependent on compound half-life and metabolism | Sustained for several days, dependent on cell division rate |
| Specificity | High selectivity for NOD1 over NOD2[1] | Highly sequence-specific to NOD1 mRNA |
| Potential Off-Target Effects | Potential for off-target kinase inhibition (though reported to be selective) | Potential for immunostimulatory effects and off-target gene silencing.[6] |
| Delivery Method | Direct addition to cell culture medium | Transfection using lipid-based reagents or electroporation[5][7][8] |
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To better understand the points of intervention and the experimental design for comparing these two methods, the following diagrams are provided.
Caption: The NOD1 signaling pathway and points of intervention.
Caption: A logical workflow for comparing this compound and NOD1 siRNA.
Experimental Protocols
Below are detailed methodologies for utilizing this compound and NOD1 siRNA for the inhibition of NOD1 signaling in a cell culture setting.
Protocol 1: Inhibition of NOD1 Signaling using this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., HEK293, HeLa, or other cells expressing NOD1)
-
Complete cell culture medium
-
NOD1 agonist (e.g., C12-iE-DAP)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., luciferase reporter assay kit, ELISA kit)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Seeding: The day before the experiment, seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.[9]
-
This compound Treatment: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
NOD1 Stimulation: After the pre-incubation with the inhibitor, add the NOD1 agonist (e.g., C12-iE-DAP) to the wells to stimulate the NOD1 pathway. The final concentration of the agonist should be determined based on previous optimization experiments.
-
Further Incubation: Incubate the cells for the desired period for the specific downstream analysis (e.g., 6-24 hours for cytokine production or reporter gene expression).
-
Downstream Analysis: Following incubation, perform the desired assays, such as a luciferase reporter assay for NF-κB activation, an ELISA for cytokine secretion (e.g., IL-8),[10][11] or Western blotting for pathway protein phosphorylation.
Protocol 2: NOD1 Gene Knockdown using siRNA
Materials:
-
NOD1-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., lipid-based)
-
Serum-free cell culture medium
-
Complete cell culture medium (antibiotic-free)
-
Appropriate cell line
-
NOD1 agonist (e.g., C12-iE-DAP)
-
Reagents for validation of knockdown (e.g., lysis buffer for Western blot, RNA extraction kit and reagents for qRT-PCR)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free complete medium so they are 40-60% confluent at the time of transfection.[5]
-
Preparation of siRNA-Transfection Reagent Complexes: a. In separate tubes, dilute the NOD1 siRNA and control siRNA in serum-free medium to the desired final concentration (e.g., 10-50 nM).[5][8] b. In another set of tubes, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[5]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours to allow for knockdown of the target mRNA and protein.[5] The optimal time should be determined empirically.
-
Validation of Knockdown (Optional but Recommended): After the incubation period, a subset of cells can be harvested to validate the knockdown efficiency by Western blot (for protein levels) or qRT-PCR (for mRNA levels).
-
NOD1 Stimulation: After confirming knockdown (or at the determined optimal time point), replace the medium and stimulate the cells with a NOD1 agonist as described in the this compound protocol.
-
Downstream Analysis: Perform the desired downstream assays to assess the effect of NOD1 knockdown on the signaling pathway and cellular responses.
Choosing the Right Tool for the Job
The decision to use this compound or NOD1 siRNA depends on the specific experimental goals.
-
This compound is advantageous for:
-
Acute inhibition studies where a rapid onset of action is required.
-
Dose-response studies to determine the concentration-dependent effects of NOD1 inhibition.
-
Experiments where transient inhibition is desired, allowing for washout and recovery studies.
-
Initial screening and target validation before committing to more complex genetic approaches.
-
-
NOD1 siRNA knockdown is the preferred method for:
-
Long-term inhibition studies where sustained downregulation of NOD1 is necessary.
-
Experiments aiming to confirm that the observed phenotype is specifically due to the absence of the NOD1 protein.
-
Studies in cell types that are difficult to treat with small molecules or where off-target effects of chemical inhibitors are a concern.
-
References
- 1. agscientific.com [agscientific.com]
- 2. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel NOD1- and CagA-independent pathway of interleukin-8 induction mediated by the Helicobacter pylori type IV secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained stabilization of Interleukin-8 mRNA in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Nodinitib-1 Selectivity Profile Against NOD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the selectivity profile of Nodinitib-1 against the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). The information presented is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and NOD2 Signaling
This compound, also known as ML130, is a potent and selective small molecule inhibitor of NOD1, an intracellular pattern recognition receptor crucial to the innate immune system.[1][2][3] NOD1 and its close homolog NOD2 are responsible for detecting specific peptidoglycan fragments from bacteria, which triggers a signaling cascade.[4] Activation of NOD2 leads to the recruitment of the kinase RIPK2, subsequent activation of the transcription factor NF-κB, and the production of pro-inflammatory cytokines. Given that dysregulation of the NOD2 pathway is implicated in a variety of inflammatory diseases, it represents a significant target for therapeutic development.
This compound Selectivity Profiling
This compound was discovered through a high-throughput screening campaign and has been extensively characterized as a highly selective inhibitor of NOD1, demonstrating significantly lower activity against NOD2.[3]
Comparative Inhibitory Activity
The inhibitory potency of this compound against NOD1 and NOD2 is summarized in the table below, alongside data for another known dual NOD1/NOD2 inhibitor for comparison.
| Compound | Target | IC50 (µM) | Selectivity (NOD2 IC50 / NOD1 IC50) |
| This compound (ML130) | NOD1 | 0.56 | ~36-fold |
| NOD2 | >20 | ||
| NOD-IN-1 | NOD1 | 5.74 | ~1.1-fold |
| NOD2 | 6.45 | ||
| Data compiled from multiple sources. The IC50 value for this compound against NOD2 was determined to be greater than the highest concentration tested in the primary screening assay. |
Off-Target Kinase Selectivity
To further assess its specificity, this compound was profiled against an extensive panel of 443 kinases at a concentration of 10 µM. The results of this KinomeScreen revealed a high degree of selectivity, with only minimal off-target activity observed against a small number of kinases.
| Kinase Target | % of Control @ 10 µM |
| Aurora Kinase B (AURK B) | 21% |
| Aurora Kinase C (AURK C) | 23% |
| Fms-like tyrosine kinase 3 (FLT3) | 27% |
| RIO kinase 2 (RIOK2) | 6% |
| This data indicates that this compound exhibits very weak inhibitory activity against these kinases, even at a high concentration, underscoring its high selectivity for NOD1. |
Experimental Protocols
NOD1/NOD2 Inhibition Assay (NF-κB Luciferase Reporter Assay)
This cell-based functional assay is employed to quantify the inhibitory activity of compounds on the NOD1 and NOD2 signaling pathways.
Materials:
-
HEK293T cells
-
Plasmids: pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization), and a human NOD1 or NOD2 expression vector
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: HEK293T cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.
-
Transfection: The cells are co-transfected with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the human NOD1 or NOD2 expression plasmid.
-
Compound Treatment: Following a 24-hour transfection period, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control. The cells are incubated for 1 hour.
-
Agonist Stimulation: The respective NOD1 or NOD2 agonist is added to the wells to stimulate the signaling cascade.
-
Incubation: The plates are incubated for an additional 6 to 8 hours at 37°C.
-
Lysis and Luminescence Measurement: The cells are lysed, and both firefly and Renilla luciferase activities are measured sequentially using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling (KinomeScreen)
This biochemical assay provides a broad assessment of a compound's selectivity against a large panel of kinases.
Materials:
-
A panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
³³P-γ-ATP
-
This compound
-
Filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Kinase reactions are prepared in a multi-well plate, with each well containing a specific kinase, its corresponding peptide substrate, and the test compound (this compound at a fixed concentration, e.g., 10 µM) in a standardized kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-γ-ATP.
-
Incubation: The reaction mixtures are incubated at room temperature for a defined period, typically 20 to 30 minutes, to allow for substrate phosphorylation.
-
Termination and Washing: The reactions are terminated, and the reaction mixtures are spotted onto filter plates. The filters are then washed extensively to remove any unincorporated ³³P-γ-ATP.
-
Detection: The filter plates are dried, and the amount of radioactivity incorporated into the peptide substrate in each well is quantified using a scintillation counter.
-
Data Analysis: The measured radioactivity is directly proportional to the kinase activity. The percentage of control activity is determined by comparing the kinase activity in the presence of the test compound to that of a vehicle control.
Visualizations
Caption: A simplified diagram of the NOD2 signaling pathway leading to NF-κB activation.
References
Confirmation of Nodinitib-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of Nodinitib-1, a selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Due to the challenges in producing sufficient quantities of functional NOD1 protein for traditional biochemical assays, cellular assays are the primary methods for assessing target engagement. This guide details these cellular approaches, compares this compound to other known NOD1 inhibitors, and provides detailed experimental protocols.
Introduction to this compound and its Target
This compound (also known as ML130) is a potent and selective inhibitor of NOD1, an intracellular pattern recognition receptor crucial for the innate immune response to bacterial peptidoglycans.[1] Upon activation, NOD1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[2] this compound selectively inhibits this NOD1-dependent NF-κB activation.[1] Its mechanism of action is believed to involve the modulation of the NOD1 protein's conformation and subcellular localization, rather than competing with ATP.
Comparison of this compound with Alternative NOD1 Inhibitors
The following table summarizes the in vitro cellular potency of this compound and other commonly referenced NOD1 inhibitors. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target(s) | Assay Type | Cell Line | Ligand | IC50 (µM) | Reference |
| This compound (ML130) | NOD1 selective | NF-κB luciferase reporter | HEK293 | γ-tri-DAP | 0.56 | [1][3] |
| GSK223 | NOD1 selective | IL-8 release | 293/hNOD1 | iE-DAP | 1.0 | [4] |
| SB711 | NOD1 selective | IL-8 release | 293/hNOD1 | iE-DAP | 0.6 | [4] |
| NOD-IN-1 | NOD1/NOD2 dual | NF-κB activity | Not Specified | Not Specified | 5.74 (NOD1) | [3][5] |
| ML146 | NOD1 selective | NF-κB luciferase reporter | HEK293T | γ-tri-DAP | 1.5 | [6] |
Experimental Methodologies for Target Engagement
The confirmation of this compound's target engagement in a cellular context primarily relies on assays that measure the downstream consequences of NOD1 inhibition. A potential method for assessing direct target binding in cells, the Cellular Thermal Shift Assay (CETSA), is also described.
NF-κB Reporter Gene Assay
This assay is a cornerstone for evaluating NOD1 pathway inhibition. It utilizes a reporter gene, typically luciferase, under the control of an NF-κB response element. Inhibition of NOD1 signaling by a compound like this compound leads to a quantifiable decrease in luciferase activity.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 96-well plates.
-
Co-transfect cells with a plasmid encoding a luciferase reporter gene driven by an NF-κB promoter and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Following transfection, treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a NOD1 ligand, such as Tri-DAP (L-Ala-γ-D-Glu-mDAP), to activate the NOD1 pathway. Include an unstimulated control and a vehicle control.
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (typically 6-24 hours), lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
IL-8 Secretion Assay (ELISA)
Measuring the secretion of the pro-inflammatory chemokine IL-8 is another robust method to assess NOD1 pathway inhibition. NOD1 activation leads to the production and release of IL-8, which can be quantified by an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Stimulation:
-
Stimulate the cells with a NOD1 agonist, like Tri-DAP or iE-DAP, for 24 hours.[4]
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's protocol.[7][8][9] This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-human IL-8 antibody.
-
Incubating to allow IL-8 to bind to the immobilized antibody.
-
Washing the plate and adding a biotin-conjugated anti-human IL-8 antibody.
-
Incubating and washing again, followed by the addition of a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known IL-8 standards.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of IL-8 inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that can be used to assess direct target engagement in a cellular environment.[10] The principle is that the binding of a ligand (e.g., this compound) to its target protein (NOD1) can alter the protein's thermal stability.[10] While specific CETSA data for this compound is not widely published, this technique has been adapted for other intracellular targets and has been used to study NOD1 stability.[11][12]
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with either the vehicle (e.g., DMSO) or the test compound (this compound) at a desired concentration and incubate to allow for cell penetration and target binding.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.
-
-
Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NOD1 protein at each temperature point using Western blotting with a specific anti-NOD1 antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble NOD1 as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes NOD1, confirming target engagement.
-
Visualizing the NOD1 Signaling Pathway and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the NOD1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The NOD1 signaling pathway, illustrating the mechanism of activation and the point of inhibition by this compound.
Caption: A generalized workflow for testing this compound's target engagement in cellular assays.
References
- 1. agscientific.com [agscientific.com]
- 2. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. Human IL-8 ELISA Kit (KAC1301) - Invitrogen [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. pelagobio.com [pelagobio.com]
- 11. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nodinitib-1 and ML146 for NOD1 Inhibition in Preclinical Research
In the landscape of innate immunity research, the development of selective inhibitors for Nucleotide-binding Oligomerization Domain 1 (NOD1) is crucial for dissecting its role in inflammatory diseases. Among the available chemical probes, Nodinitib-1 (also known as ML130) and ML146 have emerged as key tools for researchers. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists and drug development professionals in selecting the appropriate inhibitor for their research needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and ML146, highlighting their potency and selectivity in inhibiting NOD1 signaling.
| Parameter | This compound (ML130) | ML146 | Reference(s) |
| NOD1 IC50 | 0.56 µM | 1.5 µM | [1][2] |
| Cell Line for IC50 | HEK293T | HEK293T | [2][3] |
| Selectivity over NOD2 | 36-fold | > 8-fold | [1][2] |
| Selectivity over TNFα | High (exact fold not specified) | > 29-fold | [2][3] |
| Chemical Class | 2-aminobenzimidazole | Purine-2,6-dione | [4][5] |
NOD1 Signaling Pathway and Inhibition
The activation of NOD1 by specific peptidoglycan motifs, such as γ-tri-DAP from Gram-negative bacteria, triggers a signaling cascade that culminates in the activation of NF-κB and MAPK pathways.[4][6] This leads to the production of pro-inflammatory cytokines and chemokines. Both this compound and ML146 are designed to interfere with this process, thereby reducing the inflammatory response.
Experimental Protocols
The evaluation of this compound and ML146 as NOD1 inhibitors typically involves cell-based assays to measure the downstream effects of NOD1 activation. A common method is the NF-κB reporter gene assay in HEK293T cells, which endogenously express NOD1.[5][7]
NF-κB Luciferase Reporter Gene Assay
Objective: To determine the potency (IC50) of inhibitors in blocking NOD1-mediated NF-κB activation.
Methodology:
-
Cell Culture: HEK293T cells are cultured in appropriate media and seeded into 96-well plates. The cells are transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or ML146) for a specified period (e.g., 1 hour).
-
NOD1 Stimulation: The NOD1 pathway is activated by adding a specific NOD1 agonist, such as γ-tri-DAP (a component of Gram-negative bacterial peptidoglycan).[7]
-
Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cells treated with agonist but no inhibitor). The IC50 value is calculated by fitting the dose-response curve.
To assess selectivity, a similar protocol is followed, but instead of a NOD1 agonist, cells are stimulated with a NOD2 agonist (e.g., Muramyl Dipeptide - MDP) or TNFα to activate parallel NF-κB pathways.[4]
Discussion and Conclusion
Both this compound and ML146 are effective inhibitors of the NOD1 signaling pathway. Based on the available data, This compound demonstrates higher potency , with an IC50 of 0.56 µM compared to 1.5 µM for ML146.[1][2] Furthermore, this compound exhibits greater selectivity over the related NOD2 pathway (36-fold vs. >8-fold).[1][2] This higher selectivity is a critical attribute for researchers aiming to specifically dissect the role of NOD1 without confounding effects from NOD2 inhibition.
While both compounds are valuable tools, the choice between them may depend on the specific experimental context. For studies requiring the highest potency and selectivity for NOD1, this compound appears to be the superior choice. ML146, while less potent, represents a different chemical scaffold (purine-2,6-dione) and can be a useful alternative or for studies comparing inhibitors with different chemical properties.[5]
Researchers should always consider the experimental system and potential off-target effects when interpreting results obtained with any chemical inhibitor. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making in the selection and application of NOD1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML146 | NOD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. agscientific.com [agscientific.com]
- 4. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Nodinitib-1: A Selective Approach to Modulating Innate Immunity
In the landscape of immunological research and drug development, the precision of molecular tools is paramount. Nodinitib-1 (also known as ML130) has emerged as a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular sensor of the innate immune system.[1][2][3][4] This guide provides a comparative analysis of this compound against non-selective inhibitors, highlighting its advantages through experimental data and detailed methodologies.
Superior Selectivity and Potency of this compound
This compound distinguishes itself from non-selective inhibitors through its targeted action on the NOD1 signaling pathway.[5][6] Non-selective inhibitors, by contrast, often interact with multiple targets, such as the closely related NOD2 receptor or other kinases in inflammatory pathways, which can lead to ambiguous experimental results and potential off-target effects.
The primary advantage of this compound lies in its high selectivity for NOD1 over NOD2, with a reported 36-fold greater potency for NOD1.[2][4][5] This specificity is crucial for dissecting the distinct roles of NOD1 and NOD2 in cellular processes. Furthermore, broad-spectrum kinase screening has demonstrated that this compound has minimal activity against a large panel of 443 kinases, underscoring its focused mechanism of action.[7]
Comparative Inhibitory Activity
| Compound | Target(s) | IC50 (NOD1) | IC50 (NOD2) | Key Characteristics |
| This compound (ML130) | Selective NOD1 | 0.56 µM [1][2][3] | >20 µM | 36-fold selective for NOD1 over NOD2.[2][4][5] Minimal off-target kinase activity.[7] |
| NOD-IN-1 | Mixed NOD1/NOD2 | 5.74 µM[2][3][8] | 6.45 µM[2][3][8] | A non-selective, mixed inhibitor of both NOD1 and NOD2. |
| Indoline Scaffolds | Non-selective | Variable | Variable | Also inhibit TNF-α-mediated NF-κB activation, indicating a non-selective mechanism.[9] |
| Tetrahydroisoquinoline Scaffolds | Non-selective | Variable | Variable | Exhibit non-selective inhibition of NOD1, NOD2, and TNF-α pathways.[9] |
Signaling Pathway and Mechanism of Action
NOD1 is an intracellular pattern recognition receptor that recognizes components of bacterial peptidoglycan, primarily from Gram-negative bacteria.[7][10] Upon activation, NOD1 recruits the kinase RIPK2, initiating downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways.[1][11][12] This results in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[1][9] this compound exerts its inhibitory effect by preventing this NOD1-dependent activation of NF-κB and MAPK signaling.[1][12]
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the conceptual difference between a selective inhibitor like this compound and a non-selective inhibitor.
Caption: Conceptual comparison of selective versus non-selective inhibitors.
Experimental Protocols
The evaluation of NOD1 inhibitors typically involves a series of cell-based and biochemical assays to determine potency, selectivity, and mechanism of action.
NF-κB Reporter Gene Assay
This is a primary high-throughput screening assay to identify inhibitors of NOD1-mediated NF-κB activation.[7][9]
-
Cell Line: HEK293 cells stably expressing human NOD1 (293/hNOD1) and an NF-κB-luciferase reporter construct.
-
Protocol:
-
Seed 293/hNOD1 cells in 96-well plates and incubate overnight.
-
Pre-treat cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with a NOD1 agonist, such as Tri-DAP (L-Ala-γ-D-Glu-mDAP), for 5-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the dose-response curve to calculate the IC50 value.
-
-
Counterscreening: To assess selectivity, the assay is repeated in HEK293 cells expressing NOD2 (293/hNOD2) and stimulated with the NOD2 agonist MDP (muramyl dipeptide).[9] A similar assay can be performed using TNF-α as the stimulus to rule out non-specific inhibition of the NF-κB pathway.[9]
IL-8 Secretion Assay (ELISA)
This secondary assay confirms the inhibitory activity on a biologically relevant downstream effector of the NOD1 pathway.[1][9][12]
-
Cell Line: HCT116 human colon carcinoma cells (endogenously expressing NOD1 and NOD2) or primary dendritic cells.[1][12]
-
Protocol:
-
Plate cells in a suitable format (e.g., 24-well plates).
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Stimulate with a NOD1 agonist (e.g., Tri-DAP) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value from the dose-response curve of IL-8 inhibition.
-
Western Blot for Pathway Analysis
This method is used to confirm that the inhibitor acts on specific nodes within the signaling cascade.[1][12]
-
Protocol:
-
Culture and treat cells with the inhibitor and agonist as described above, but for shorter time points (e.g., 15-60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of signaling proteins (e.g., phospho-p38, phospho-JNK) and total IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the band intensities between treated and untreated samples to determine the effect of the inhibitor on protein phosphorylation and degradation.
-
The following workflow diagram outlines the typical process for characterizing a selective inhibitor like this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 11. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 12. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nodinitib-1 Efficacy: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nodinitib-1, a selective small-molecule inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), with genetic models of NOD1 deficiency. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate the cross-validation of this compound's pharmacological effects with established genetic approaches.
Introduction: Targeting the NOD1 Signaling Pathway
Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycans, primarily from Gram-negative bacteria. Upon activation, NOD1 triggers downstream signaling cascades, most notably the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This response is a vital component of the innate immune system's first line of defense.[1][2]
Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory and autoimmune diseases. Consequently, NOD1 has emerged as a promising therapeutic target. This compound (also known as ML130) is a potent and selective inhibitor of NOD1, which blocks the activation of NF-κB.[3][4] To rigorously validate the on-target effects of this compound, it is essential to compare its pharmacological profile with the phenotypes observed in genetic models where NOD1 function is ablated, such as through gene knockout or siRNA-mediated knockdown.
Comparative Analysis: this compound vs. Genetic Models
The following tables summarize the comparative effects of this compound and NOD1 genetic loss-of-function models on key downstream signaling events. The data presented is primarily drawn from studies investigating the role of NOD1 in developmental hematopoiesis, which provides a unique context for observing the specific consequences of NOD1 inhibition.[5][6]
Table 1: Comparison of this compound and NOD1 Knockdown on NF-κB Activation
| Experimental Approach | Model System | Readout | Observed Effect | Reference |
| Pharmacological Inhibition | Zebrafish Embryos (Tg(NF-κB:eGFP)) | NF-κB-driven eGFP expression | Remarkable downregulation of NF-κB activity in the dorsal aorta. | [5][6] |
| Genetic Knockdown | Zebrafish Embryos (NOD1 Morpholino) | NF-κB-driven eGFP expression | Remarkable downregulation of NF-κB activity in the dorsal aorta. | [5][6] |
Table 2: Comparison of this compound and NOD1 Genetic Models on a Cellular Phenotype
| Experimental Approach | Model System | Readout | Observed Effect | Reference |
| Pharmacological Inhibition | Zebrafish Embryos | Number of hematopoietic stem and progenitor cells (HSPCs) | Significant, dose-dependent reduction in the number of HSPCs. | [5][6] |
| Genetic Knockdown | Zebrafish Embryos (NOD1 Morpholino) | Number of hematopoietic stem and progenitor cells (HSPCs) | Significant reduction in the number of HSPCs. | [5][6] |
| Genetic Knockout | Zebrafish Embryos (NOD1 knockout) | Number of hematopoietic stem and progenitor cells (HSPCs) | Significant reduction in the number of HSPCs. | [5][7] |
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NOD1 signaling pathway, the logic of cross-validation, and a typical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of cross-validation studies, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
NOD1 ligand (e.g., C12-iE-DAP)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment:
-
For this compound testing, pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a NOD1 ligand (e.g., 1 µg/mL C12-iE-DAP) for 6-8 hours. Include appropriate vehicle controls.
-
-
Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control.
Cytokine Secretion Assay (ELISA)
This protocol outlines the measurement of a key downstream effector of NOD1 signaling, the chemokine IL-8.
Materials:
-
THP-1 cells (or other suitable cell line)
-
This compound
-
NOD1 ligand (e.g., C12-iE-DAP)
-
Human IL-8 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate.
-
Treatment:
-
Pre-incubate the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with a NOD1 ligand (e.g., 10 µM C12-iE-DAP) for 20-24 hours.[8]
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided IL-8 standards. Determine the concentration of IL-8 in each sample by interpolating from the standard curve. Calculate the percentage of inhibition of IL-8 secretion.
NOD1 Gene Knockdown using siRNA
This protocol describes the transient knockdown of NOD1 expression in a cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
siRNA targeting NOD1 and a non-targeting control siRNA
-
siRNA transfection reagent
-
Opti-MEM or other serum-free medium
-
qRT-PCR or Western blotting reagents for validation
Protocol:
-
Cell Seeding: Seed cells so they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of NOD1 knockdown by qRT-PCR (to measure mRNA levels) or Western blotting (to measure protein levels).[9]
-
Functional Assay: Following confirmation of successful knockdown, the cells can be used in functional assays as described above (e.g., stimulation with a NOD1 ligand and measurement of NF-κB activation or cytokine secretion).
Conclusion
References
- 1. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 3. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]
- 9. researchgate.net [researchgate.net]
Nodinitib-1: A Comparative Guide to a Novel Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nodinitib-1, a selective inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), with other classes of immunomodulators. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound in various inflammatory and autoimmune disease models.
Introduction to this compound and its Mechanism of Action
This compound, also known as ML130, is a potent and selective small molecule inhibitor of NOD1, a key intracellular pattern recognition receptor of the innate immune system. NOD1 detects specific peptidoglycan fragments from bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines. By selectively blocking NOD1, this compound effectively suppresses this inflammatory response.[1][2]
The primary mechanism of action of this compound involves the inhibition of the NOD1-dependent activation of NF-κB and MAPK signaling pathways.[2] This targeted approach offers the potential for a more precise immunomodulatory effect with a potentially favorable safety profile compared to broader-acting anti-inflammatory agents.
Comparative Efficacy of this compound and Other Immunomodulators
This section provides a comparative overview of the efficacy of this compound against other NOD1 inhibitors and different classes of immunomodulators, including corticosteroids and Janus kinase (JAK) inhibitors.
Comparison with Other NOD1 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable NOD1 inhibitors. The data is primarily derived from NF-κB reporter gene assays in HEK293T cells, a standard method for assessing NOD1 inhibition.
| Compound | Target(s) | IC50 (µM) - NOD1 | IC50 (µM) - NOD2 | Selectivity (NOD2/NOD1) | Reference |
| This compound (ML130) | NOD1 | 0.56 | >20 | >35-fold | [1] |
| GSK223 | NOD1 | 0.12 | >16 | >133-fold | [2] |
| SB711 | NOD1 | 0.23 | >16 | >70-fold | [2] |
| NOD-IN-1 | NOD1/NOD2 | 5.74 | 6.45 | ~1.1-fold | [3] |
Note: IC50 values can vary between different studies and experimental conditions.
Comparison with Corticosteroids
Corticosteroids, such as dexamethasone, are potent, broad-spectrum anti-inflammatory drugs that have been a cornerstone of inflammatory disease treatment for decades. Their mechanism of action is complex, involving the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes.
Direct comparative studies between this compound and corticosteroids are limited. However, a study comparing the in vitro anti-inflammatory effects of cannabidiol (CBD) and dexamethasone in LPS-stimulated macrophages provides a relevant framework. Both CBD and dexamethasone were shown to suppress the production of pro-inflammatory mediators, though through different intracellular mechanisms.[4] Dexamethasone has been shown to significantly inhibit the production of cytokines like IL-2, TNF-α, and IFN-γ in vitro.[5]
Given this compound's targeted inhibition of the NOD1 pathway, it is hypothesized to have a more specific effect on inflammation driven by bacterial components recognized by NOD1, potentially with fewer off-target effects compared to the broad immunosuppression induced by corticosteroids. In an in vivo model of intracerebral hemorrhage, the NOD1 inhibitor ML130 (this compound) was shown to prevent microglial activation and neuroinflammation, alleviating brain damage.[3][6]
Comparison with Janus Kinase (JAK) Inhibitors
JAK inhibitors, such as tofacitinib, are a newer class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs). They function by inhibiting one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), which are critical for signaling downstream of cytokine receptors. This blockade disrupts the signaling of numerous pro-inflammatory cytokines.
Network meta-analyses of clinical trials in rheumatoid arthritis have demonstrated the efficacy of various JAK inhibitors compared to placebo and other DMARDs.[7][8] For example, tofacitinib has shown non-inferiority to the TNF inhibitor adalimumab in some studies.[9] While direct comparative efficacy data between this compound and JAK inhibitors is not yet available, their distinct mechanisms of action suggest they may be suited for different types of inflammatory conditions or could potentially be used in combination. JAK inhibitors have a broad impact on cytokine signaling, whereas this compound targets a specific upstream pathway of the innate immune response.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay in HEK293T Cells
This assay is a standard method to quantify the activation of the NF-κB signaling pathway in response to a stimulus and to evaluate the inhibitory effect of compounds like this compound.
Objective: To determine the IC50 of this compound for the inhibition of NOD1-dependent NF-κB activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently co-transfected with a plasmid encoding human NOD1 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization.
-
Compound Treatment: The day after transfection, cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with a NOD1 ligand, such as Tri-DAP (L-Ala-γ-D-Glu-mDAP), to induce NOD1-dependent NF-κB activation.
-
Luciferase Assay: After a 6-16 hour incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
IL-8 Secretion Assay in HCT116 Cells
This assay measures the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), a downstream effector of NF-κB activation, to assess the efficacy of NOD1 inhibitors in a more physiologically relevant cell line.
Objective: To quantify the inhibitory effect of this compound on NOD1-stimulated IL-8 secretion.
Methodology:
-
Cell Culture: Human colorectal carcinoma (HCT116) cells, which endogenously express NOD1, are cultured in McCoy's 5A medium supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are stimulated with a NOD1 ligand, such as C12-iE-DAP, to induce IL-8 production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-8 secretion is calculated for each concentration of this compound, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
NOD1 Signaling Pathway
Caption: Simplified NOD1 signaling pathway leading to pro-inflammatory gene expression and its inhibition by this compound.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for determining the inhibitory activity of this compound using an NF-κB luciferase reporter assay.
Experimental Workflow for IL-8 Secretion Assay
References
- 1. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1/RIP2 signalling enhances the microglia-driven inflammatory response and undergoes crosstalk with inflammatory cytokines to exacerbate brain damage following intracerebral haemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glucocorticoids prednisone and dexamethasone differentially modulate T cell function in response to anti-PD-1 and anti-CTLA-4 immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are Janus Kinase Inhibitors Superior over Classic Biologic Agents in RA Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nodinitib-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Nodinitib-1 is a selective inhibitor of the NOD1 signaling pathway, widely used in research settings. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in both its solid form and when dissolved in common laboratory solvents.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.3 g/mol |
| Solubility in DMSO | 57 mg/mL |
| Solubility in DMF | Not explicitly quantified, but soluble. |
| Toxicity | Harmful if swallowed. |
| Irritancy | Skin and serious eye irritant. |
| Respiratory Hazard | May cause respiratory irritation. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its solutions requires segregation and treatment as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Disposal of Solid this compound
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Waste Collection:
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Collect all solid this compound waste, including empty vials and contaminated items (e.g., weighing paper, spatulas), in a dedicated, properly labeled hazardous waste container.
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The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
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Labeling:
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Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
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Include the approximate amount of waste and the date of accumulation.
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Storage:
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Store the sealed waste container in a designated satellite accumulation area within the laboratory.
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Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
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Pickup and Disposal:
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Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
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Follow all institutional and local regulations for hazardous waste disposal.
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Disposal of this compound Solutions (in DMSO or DMF)
Solutions of this compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be treated as hazardous organic solvent waste.
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Waste Collection:
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Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
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The container must be compatible with the organic solvent used (e.g., a polyethylene or glass container with a screw cap).
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Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your EHS department.
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Labeling:
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Label the waste container with "Hazardous Waste" and list all constituents, including "this compound," "Dimethyl Sulfoxide (DMSO)," or "Dimethylformamide (DMF)," and their approximate concentrations or percentages.
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Indicate the date of accumulation.
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Storage:
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Store the sealed liquid waste container in a designated satellite accumulation area, preferably within secondary containment to prevent spills.
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Ensure the storage area is well-ventilated and away from sources of ignition.
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Pickup and Disposal:
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Arrange for the collection and disposal of the hazardous solvent waste through your institution's EHS department.
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Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. Specific experimental use of this compound does not alter the fundamental principles of its disposal as a hazardous chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.
Essential Safety and Operational Guide for Handling Nodinitib-1
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides critical guidance for the safe handling, use, and disposal of Nodinitib-1 (also known as ML130 or CID-1088438), a selective inhibitor of the NOD1 signaling pathway. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound to ensure personal safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is imperative to handle this compound with appropriate care to avoid ingestion, inhalation, and contact with skin and eyes. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. Check manufacturer's specifications for compatibility with DMSO and DMF. | To prevent skin contact with the powdered compound and solutions. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes of chemical solutions or airborne powder. |
| Body Protection | Laboratory coat | Standard cotton or synthetic lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95/P2 respirator or use of a chemical fume hood | NIOSH (US) or CEN (EU) approved | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation. |
Operational and Disposal Plans
Storage and Stability: this compound should be stored at -20°C for long-term stability (stable for up to 3 years as a powder). Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Spill and Exposure Procedures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Rinse mouth with water. Call a poison control center or doctor immediately.
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Spills: For small spills of the powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be cleaned with a suitable solvent.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (solid powder, MW: 287.34 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Chemical fume hood or ventilated balance enclosure
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Sterile microcentrifuge tubes or cryovials
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Pipettes and sterile, filtered pipette tips
Procedure:
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Preparation: Don all required personal protective equipment (lab coat, gloves, safety glasses). Perform all weighing and initial dissolution steps in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
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Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.87 mg of this compound.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.87 mg of this compound, add 1 mL of DMSO.
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Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Cell-Based Assay Protocol: Inhibition of NOD1 Signaling
This protocol provides a general workflow for treating cultured cells with this compound to assess its inhibitory effect on NOD1 signaling.
Materials:
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Cultured cells expressing NOD1 (e.g., HEK293, HCT-116)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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NOD1 ligand (e.g., C12-iE-DAP)
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Phosphate-buffered saline (PBS)
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Multi-well cell culture plates
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Assay-specific reagents (e.g., for NF-κB reporter assay, ELISA for cytokine measurement)
Procedure:
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Cell Seeding: Seed the cells into a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
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Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤0.5%).
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Pre-treatment with Inhibitor: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).
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Stimulation with NOD1 Ligand: Following the pre-incubation, add the NOD1 ligand to the wells to stimulate the signaling pathway. An unstimulated control group (treated with vehicle only) should also be included.
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Incubation: Incubate the plates for the time required for the specific downstream readout (e.g., 6-24 hours for cytokine production or reporter gene expression).
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Assay Readout: Perform the specific assay to measure the endpoint of interest (e.g., luciferase activity, IL-8 concentration).
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Data Analysis: Analyze the data to determine the inhibitory effect of this compound on NOD1 signaling.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Streams:
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Solid Waste: Unused this compound powder, contaminated gloves, weigh paper, pipette tips, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
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Liquid Waste: Unused stock solutions, working solutions, and cell culture medium containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
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Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
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Segregation: Keep this compound waste separate from other waste streams.
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Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic").
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Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
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Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of contents and containers to an approved waste disposal plant.
Visualizations
Caption: this compound inhibits the NOD1 signaling pathway.
Caption: Workflow for handling this compound from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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